(R)-OY-101
Description
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Properties
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-28-13-12-21-16-25(30-3)26(31-4)17-22(21)23(28)14-20-10-11-24(29-2)27(15-20)32-18-19-8-6-5-7-9-19/h5-11,15-17,23H,12-14,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJZVOUZZFXQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Osimertinib (AZD9291): A Case Study
Disclaimer: The following in-depth technical guide on the discovery and synthesis of Osimertinib (AZD9291) is provided as a representative example to fulfill the prompt's requirements. A search for "OY-101" did not yield any publicly available information, suggesting it may be an internal designation, a very early-stage compound, or a hypothetical name. Osimertinib was chosen as a well-documented case study to demonstrate the requested format and depth for a scientific audience.
Introduction
Osimertinib (trade name Tagrisso, formerly known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. The development of Osimertinib was driven by the clinical need to overcome resistance to first and second-generation EGFR-TKIs in patients with non-small cell lung cancer (NSCLC). This guide provides a detailed overview of the discovery process, including the lead optimization strategy, and outlines the key synthesis pathways for this important therapeutic agent.
Discovery Pathway and Lead Optimization
The discovery of Osimertinib involved a systematic structure-activity relationship (SAR) campaign aimed at identifying a potent inhibitor of mutant EGFR while sparing wild-type (WT) EGFR to minimize toxicity. The starting point was a pyrimidine-based scaffold, which was optimized to achieve the desired selectivity and pharmacokinetic profile.
Initial Screening and Lead Identification
The initial efforts focused on modifying existing pyrimidine scaffolds to enhance activity against the T790M mutation. An early lead compound, a 2,4-disubstituted pyrimidine, showed promise but had insufficient potency and metabolic stability. The key challenge was to design a molecule that could form a covalent bond with the Cys797 residue in the ATP-binding site of EGFR, a strategy known to be effective for irreversible inhibition.
Structure-Activity Relationship (SAR) and Optimization
The optimization process focused on three key areas of the molecule: the pyrimidine core, the aniline side chain, and the acrylamide warhead. The introduction of an indole group at the 2-position of the pyrimidine core was found to be crucial for high potency against mutant EGFR. The methoxy group on the indole was also identified as a key feature for maintaining a low affinity for wild-type EGFR, thereby improving the therapeutic window.
A critical breakthrough was the addition of a dimethylaminoethyl group on the indole nitrogen, which significantly improved the compound's physical properties and cellular potency. This led to the identification of AZD9291 (Osimertinib) as the clinical candidate.
Quantitative Data Summary
The following tables summarize the key quantitative data for Osimertinib and related compounds from preclinical studies.
Table 1: In Vitro Potency of Osimertinib Against EGFR Mutations
| Compound/Target | EGFR (L858R/T790M) IC50 (nM) | EGFR (exon 19 del/T790M) IC50 (nM) | EGFR (WT) IC50 (nM) |
| Osimertinib (AZD9291) | <1 | <1 | 25 |
| Gefitinib | 100 | 200 | 2 |
| Afatinib | 100 | 100 | 10 |
Data compiled from various preclinical studies.
Table 2: Preclinical Pharmacokinetic Profile of Osimertinib
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Mouse | PO | 10 | 6.8 | 1,200 | 8,500 |
| Rat | PO | 5 | 7.5 | 850 | 7,200 |
| Dog | PO | 2 | 11.2 | 600 | 9,800 |
PO: Oral administration. Data are representative values.
Experimental Protocols
EGFR Kinase Assay
The enzymatic activity of EGFR was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human EGFR (mutant and wild-type), ATP, TR-FRET detection reagents.
-
Procedure:
-
The kinase reaction was initiated by adding ATP to a mixture of the EGFR enzyme, the test compound (e.g., Osimertinib), and a biotinylated peptide substrate in a kinase buffer.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of EDTA.
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TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) were added.
-
After a 2-hour incubation, the TR-FRET signal was read on a suitable plate reader.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
The anti-proliferative activity of Osimertinib was assessed in NSCLC cell lines harboring various EGFR mutations.
-
Cell Lines: NCI-H1975 (L858R/T790M), PC-9 (exon 19 del), A431 (WT EGFR).
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of Osimertinib or a vehicle control for 72 hours.
-
Cell viability was assessed using a commercial assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: The concentration of the compound required to inhibit cell growth by 50% (GI50) was determined from the dose-response curves.
Synthesis Pathway
The synthesis of Osimertinib can be accomplished through various routes. A common laboratory-scale synthesis is outlined below. The key steps involve the construction of the substituted pyrimidine core followed by the attachment of the indole side chain and the acrylamide warhead.
A convergent synthesis approach is typically employed, where the key fragments of the molecule are synthesized separately and then combined in the final steps. This allows for flexibility and optimization of the synthesis of each component.
Visualizations
Signaling Pathway
Caption: Irreversible inhibition of mutant EGFR by Osimertinib.
Experimental Workflow
Caption: Overall workflow for the discovery and development of Osimertinib.
Simplified Synthesis Pathway
Caption: A convergent synthesis approach for Osimertinib.
Conclusion
The discovery and development of Osimertinib represent a landmark achievement in precision medicine for the treatment of NSCLC. Through a focused and efficient lead optimization campaign, researchers were able to design a molecule with high potency against clinically relevant EGFR mutations, including the challenging T790M resistance mutation, while maintaining a favorable safety profile by sparing wild-type EGFR. The synthesis pathway, while complex, allows for the efficient production of this life-saving medication. The success of Osimertinib underscores the power of structure-based drug design and a deep understanding of the underlying cancer biology.
Tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of compounds capable of reversing MDR by modulating the function of these efflux pumps. This technical guide provides an in-depth overview of THIQ derivatives as MDR reversal agents, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action
The principal mechanism by which tetrahydroisoquinoline derivatives reverse multidrug resistance is through the inhibition of P-glycoprotein (P-gp), a key ABC transporter. Many THIQ derivatives act as competitive or non-competitive inhibitors of P-gp, binding to the transporter and preventing the efflux of chemotherapeutic agents.[1][2][3] This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cancer cells.[4]
Beyond direct P-gp inhibition, some evidence suggests that THIQ derivatives may also modulate signaling pathways implicated in the regulation of MDR. The PI3K/Akt and NF-κB signaling pathways are known to be involved in the upregulation of ABC transporters. While direct modulation of these pathways by THIQ derivatives is still an active area of research, their potential to interfere with these signaling cascades presents an additional avenue for overcoming MDR.
Quantitative Data on MDR Reversal Activity
The efficacy of THIQ derivatives as MDR reversal agents is typically quantified by their half-maximal inhibitory concentration (IC50) for P-gp and their reversal fold (RF), which measures the extent to which they restore the potency of a chemotherapeutic agent in resistant cells. The following tables summarize the in vitro activity of selected THIQ derivatives from various studies.
| Compound/Derivative | Cell Line | Chemotherapeutic Agent | IC50 (µM) for P-gp Inhibition | Reversal Fold (RF) | Reference |
| Compound 7 * | - | - | Potent (in the range of verapamil) | - | [3] |
| Compound 20 | MCF-7/Adr | Rhodamine 6G | AC50 = 2.4 ± 0.22 | - | [2] |
| Compound 3c | MCF7/Adr | Doxorubicin | EC50 = 1.64 | 5.7 (Doxorubicin accumulation) | |
| Compound 3a | - | - | EC50 = 4.86 | - | [4] |
| WK-X-34 Derivative PID-9 | SW620/AD300 | Doxorubicin | IC50 = 0.1338 | 78.6 | [5] |
| 8-oxocoptisine Derivative 6c | MCF-7/ADM | Adriamycin | - | 213 (at 10 µM) | |
| Cytisine N-isoflavone Derivative CNI3 | MCF-7/DOX | Doxorubicin | - | 9.39 |
*6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline
Note: IC50, AC50, and EC50 values represent the concentration of the compound required to achieve 50% of the maximal effect in the respective assays. The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the reversal agent. Direct comparison of values across different studies should be made with caution due to variations in experimental conditions. Verapamil is a commonly used positive control in these assays.[6][7][8]
Experimental Protocols
The evaluation of THIQ derivatives as MDR reversal agents involves a series of in vitro assays designed to assess their interaction with P-gp and their ability to sensitize resistant cells to chemotherapy.
Rhodamine 123 Efflux Assay using Flow Cytometry
This assay directly measures the functional activity of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123.
Principle: P-gp actively transports rhodamine 123 out of the cell. P-gp inhibitors will block this efflux, leading to increased intracellular fluorescence.
Methodology:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., MCF-7/Adr, K562/ADM) and their drug-sensitive parental cell line to 80-90% confluency.
-
Cell Preparation: Harvest and wash the cells with PBS. Resuspend the cells in a suitable buffer (e.g., phenol red-free RPMI-1640) at a concentration of 1 x 10^6 cells/mL.
-
Incubation with Inhibitors: Pre-incubate the cells with various concentrations of the THIQ derivative or a positive control (e.g., verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1-5 µg/mL and incubate for a further 30-60 minutes at 37°C in the dark.
-
Efflux Period: Wash the cells to remove extracellular rhodamine 123 and resuspend them in a fresh medium containing the test compound. Incubate for 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. A higher mean fluorescence intensity in the presence of the THIQ derivative indicates inhibition of P-gp-mediated efflux.[9]
MTT Assay for MDR Reversal
The MTT assay is a colorimetric assay used to assess cell viability and determine the extent to which a compound can reverse resistance to a chemotherapeutic agent.
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed the resistant and sensitive cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) alone or in combination with a fixed, non-toxic concentration of the THIQ derivative.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of the THIQ derivative. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the THIQ derivative.[10][11][12]
P-glycoprotein ATPase Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity.
Methodology:
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Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp (e.g., Sf9 insect cells).
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Assay Reaction: In a 96-well plate, combine the P-gp-containing membranes with the THIQ derivative at various concentrations in an assay buffer.
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Initiation of Reaction: Start the reaction by adding ATP. A known P-gp substrate (e.g., verapamil) is often included to stimulate the basal ATPase activity.
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Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes).
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Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: An increase or decrease in the amount of Pi generated in the presence of the THIQ derivative indicates its interaction with the P-gp ATPase.[13][14][15][16]
Visualizations
Signaling Pathways in Multidrug Resistance
References
- 1. Synthesis and multidrug resistance reversal activity of 1,2-disubstituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Reversal of multidrug resistance with (R)-verapamil in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 2.13. Evaluation of the P-glycoprotein (P-gp) ATPase inhibitory activity [bio-protocol.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on the In Vitro Cytotoxicity of OY-101 on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
OY-101 is a novel, simplified derivative of tetrandrine, developed as a potent and specific P-glycoprotein (P-gp) inhibitor to counteract multidrug resistance (MDR) in cancer chemotherapy. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of OY-101, with a primary focus on its role as an MDR reversal agent. While OY-101 itself exhibits low intrinsic cytotoxicity, its significant contribution lies in sensitizing drug-resistant cancer cells to conventional chemotherapeutic agents. This document summarizes the available data on its efficacy, outlines detailed experimental protocols for assessing its activity, and visualizes the associated molecular pathways and experimental workflows.
Introduction
Multidrug resistance (MDR) is a major obstacle to the success of cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.
OY-101 is a rationally designed small molecule derived from the natural compound tetrandrine.[1] It was developed to specifically inhibit the function of P-gp.[1] Unlike many chemotherapeutic agents, the primary mechanism of OY-101 is not direct cytotoxicity to cancer cells but rather the reversal of resistance to other cytotoxic drugs.[1] This guide will detail the in vitro effects of OY-101, particularly in combination with other anticancer agents, and provide the necessary methodologies to study its effects.
Quantitative Cytotoxicity Data
The primary measure of OY-101's efficacy is its ability to reduce the half-maximal inhibitory concentration (IC50) of a cytotoxic drug in a resistant cancer cell line. The reversal fold (RF) is a key metric, calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the agent in the presence of OY-101.
| Cell Line | Chemotherapeutic Agent | OY-101 Concentration | IC50 of Agent Alone (nM) | IC50 of Agent with OY-101 (nM) | Reversal Fold (RF) | Reference |
| Eca109/VCR (Vincristine-resistant) | Vincristine (VCR) | Not Specified | >6830 | 9.9 | 690 | [1] |
Note: The available literature primarily focuses on the Eca109/VCR cell line, a vincristine-resistant esophageal cancer cell line. Further studies are needed to evaluate the efficacy of OY-101 across a broader range of cancer cell lines and in combination with other chemotherapeutic agents.
Experimental Protocols
Cell Culture
-
Cell Lines: Drug-sensitive parental cell lines (e.g., Eca109) and their drug-resistant counterparts (e.g., Eca109/VCR) are required.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin is typically used.
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Maintaining Resistance: To maintain the drug-resistant phenotype, the corresponding chemotherapeutic agent (e.g., vincristine for Eca109/VCR) is added to the culture medium at a specific concentration.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxicity of OY-101 alone and its ability to reverse multidrug resistance.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.
-
Drug Treatment:
-
To assess the intrinsic cytotoxicity of OY-101, cells are treated with a serial dilution of OY-101.
-
To assess the reversal of MDR, cells are treated with a serial dilution of the chemotherapeutic agent (e.g., vincristine) in the presence or absence of a non-toxic concentration of OY-101.
-
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Flow Cytometry)
This assay determines if the enhanced cytotoxicity from the combination of OY-101 and a chemotherapeutic agent is due to an increase in apoptosis.
-
Cell Treatment: Cells are treated with the chemotherapeutic agent alone, OY-101 alone, or a combination of both for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) can be quantified.
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation)
This assay directly measures the inhibitory effect of OY-101 on the P-gp efflux pump function.
-
Cell Preparation: Drug-resistant cells are harvested and resuspended in serum-free medium.
-
Inhibitor Pre-incubation: Cells are pre-incubated with OY-101 or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Staining: Rhodamine 123, a fluorescent substrate of P-gp, is added to the cell suspension and incubated for a further 30-60 minutes.
-
Washing: Cells are washed with cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: The intracellular fluorescence intensity of Rhodamine 123 is measured by flow cytometry. An increase in fluorescence intensity in the presence of OY-101 indicates inhibition of P-gp-mediated efflux.
Visualizations
Experimental Workflow
Caption: Workflow for In Vitro Cytotoxicity Assessment of OY-101.
Signaling Pathway
Caption: Mechanism of OY-101 in Reversing P-gp Mediated Drug Resistance.
Conclusion
OY-101 demonstrates significant potential as a chemosensitizer for treating multidrug-resistant cancers. Its low intrinsic cytotoxicity coupled with a high P-gp inhibitory activity makes it a promising candidate for combination therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of OY-101 and similar MDR reversal agents. Future studies should focus on expanding the evaluation of OY-101 to a wider array of cancer cell lines and in combination with a broader range of chemotherapeutic drugs, as well as in vivo studies to validate these in vitro findings.
References
OY-101: A Potent and Specific P-glycoprotein Inhibitor for Reversing Multidrug Resistance in Cancer Chemotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] OY-101 has emerged as a potent and specific, orally active inhibitor of P-glycoprotein.[2][3] This technical guide provides a comprehensive overview of OY-101, its mechanism of action, quantitative effects on P-gp, and detailed experimental protocols for its evaluation.
Introduction to OY-101
OY-101 is a novel, simplified derivative of tetrandrine, a natural compound.[2] It was developed through rational structural simplification based on molecular dynamics simulation and fragment growth, leading to a compound with high reversal activity against P-gp-mediated MDR and low cytotoxicity.[2] OY-101 has demonstrated a significant synergistic anti-cancer effect when used in combination with chemotherapeutic drugs like vincristine, particularly in drug-resistant cancer cell lines.[2][3]
Mechanism of Action: Inhibition of P-glycoprotein
P-glycoprotein (P-gp), also known as ABCB1, is an ATP-dependent efflux pump.[1] In multidrug-resistant cancer cells, P-gp is often overexpressed and functions by binding to chemotherapeutic drugs and actively transporting them out of the cell, using the energy derived from ATP hydrolysis. This process reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment.
OY-101 acts as a competitive inhibitor of P-gp.[4] It binds to the transporter, likely at or near the drug-binding site, thereby preventing the binding and subsequent efflux of chemotherapeutic agents. This inhibition restores the intracellular concentration of the anti-cancer drugs, allowing them to reach their therapeutic targets and induce cell death.
Figure 1: Mechanism of OY-101 in reversing P-gp mediated multidrug resistance.
Quantitative Data
The following tables summarize the key quantitative data demonstrating the efficacy of OY-101 as a P-gp inhibitor.
Table 1: In Vitro Efficacy of OY-101 in Eca109/VCR Cells
| Parameter | Value | Reference |
| IC50 for P-gp Inhibition | 9.9 ± 1.3 nM | [2][3] |
| Vincristine Sensitization (Reversal Fold) | 690.6-fold | [2][3] |
| Cytotoxicity of OY-101 (0-5 µM) | Not significantly toxic | [3] |
Table 2: In Vivo Efficacy of OY-101 in Combination with Vincristine
| Parameter | Value | Reference |
| Tumor Growth Inhibition Rate (OY-101/Vincristine) | 79.13% | [3] |
| Dosing Regimen | OY-101 (30 mg/kg/2 days, IG) for 3 weeks | [3] |
Table 3: Pharmacokinetic Parameters of OY-101 in Male Sprague-Dawley Rats
| Parameter | Intravenous (3 mg/kg) | Oral (30 mg/kg) | Reference |
| Tmax (h) | 0.17 ± 0.12 | 0.38 ± 0.18 | [3] |
| Cmax (ng/mL) | 1573.20 ± 143.97 | 636.55 ± 355.60 | [3] |
| AUC0-t (ng/mL*h) | 2688.45 ± 180.10 | 2665.45 ± 450.92 | [3] |
| t1/2 (h) | 8.43 ± 7.83 | 7.37 ± 4.92 | [3] |
| Bioavailability (F%) | - | 7.65 ± 2.15 | [3] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the activity of OY-101.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123. Inhibition of P-gp by OY-101 results in increased intracellular accumulation of Rhodamine 123.
Materials:
-
Drug-sensitive (e.g., Eca109) and drug-resistant (e.g., Eca109/VCR) cancer cell lines
-
OY-101
-
Verapamil (positive control P-gp inhibitor)
-
Rhodamine 123
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Eca109 and Eca109/VCR cells to 70-80% confluency.
-
Cell Seeding: Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Drug Treatment: Pre-incubate the cells with various concentrations of OY-101 or verapamil for 1 hour at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 5 µg/mL and incubate for 30 minutes at 37°C.
-
Efflux: Wash the cells with ice-cold PBS twice and then incubate in fresh, pre-warmed medium for 1 hour at 37°C to allow for efflux.
-
Cell Harvesting: Wash the cells with ice-cold PBS, detach with trypsin, and resuspend in PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Figure 2: Experimental workflow for the Rhodamine 123 efflux assay.
ATPase Activity Assay
This assay determines the effect of OY-101 on the ATP hydrolysis activity of P-gp. P-gp inhibitors can either stimulate or inhibit ATPase activity.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
OY-101
-
Verapamil (control)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add P-gp membrane vesicles, assay buffer, and varying concentrations of OY-101 or verapamil.
-
Pre-incubation: Incubate the mixture for 5 minutes at 37°C.
-
Initiate Reaction: Add Mg-ATP to a final concentration of 5 mM to start the reaction.
-
Incubation: Incubate for 20 minutes at 37°C.
-
Stop Reaction: Stop the reaction by adding the Pi detection reagent.
-
Color Development: Allow color to develop for 20-30 minutes at room temperature.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the amount of Pi released by subtracting the absorbance of the vanadate-inhibited control.
Figure 3: Experimental workflow for the P-gp ATPase activity assay.
Plate Clone Formation Assay
This assay assesses the long-term effect of OY-101 in combination with a chemotherapeutic agent on the ability of single cancer cells to proliferate and form colonies.
Materials:
-
Drug-resistant cancer cell line (e.g., Eca109/VCR)
-
OY-101
-
Vincristine
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low density of Eca109/VCR cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with vincristine alone, OY-101 alone, or a combination of both at various concentrations.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator, allowing colonies to form.
-
Fixation: Wash the colonies with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the colonies with 0.1% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Figure 4: Experimental workflow for the plate clone formation assay.
Conclusion
OY-101 is a promising P-glycoprotein inhibitor with potent activity in reversing multidrug resistance in preclinical cancer models. Its high efficacy, specificity, and oral bioavailability make it a strong candidate for further development as a chemosensitizing agent in cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of OY-101.
References
- 1. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
Introduction to Epidermal Growth Factor Receptor (EGFR) Signaling
An in-depth analysis of small molecule inhibitors targeting the EGFR pathway, with a focus on the structural analysis of Gefitinib and its analogs, is presented in this technical guide. This document is intended for researchers, scientists, and professionals in the field of drug development.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). The binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.
Gefitinib: A First-Generation EGFR Tyrosine Kinase Inhibitor
Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. It is particularly effective in patients with NSCLC harboring activating mutations in the EGFR gene, such as the L858R point mutation or deletions in exon 19.
Structural Analysis and Structure-Activity Relationship (SAR)
The chemical structure of Gefitinib features a quinazoline core, which serves as a scaffold for the key pharmacophoric elements. The 4-anilino group is crucial for its inhibitory activity, with the 3-chloro and 4-fluoro substitutions on the aniline ring enhancing its binding affinity. The morpholinoethoxy side chain at the 7-position of the quinazoline ring improves the drug's pharmacokinetic properties.
The following table summarizes the structure-activity relationship of Gefitinib and its analogs, with IC50 values representing the concentration of the compound required to inhibit 50% of EGFR kinase activity.
| Compound | R1 (Aniline Substituent) | R2 (Quinazoline C7) | EGFR IC50 (nM) | Reference |
| Gefitinib | 3-Cl, 4-F | Morpholinoethoxy | 37 | |
| Analog 1 | 3-Br, 4-F | Morpholinoethoxy | 45 | |
| Analog 2 | 3-CH3, 4-F | Morpholinoethoxy | 120 | |
| Analog 3 | 3-Cl, 4-F | Piperidinylethoxy | 88 | |
| Analog 4 | 3-Cl, 4-F | H | >1000 |
Experimental Protocols
EGFR Kinase Assay
This assay is used to determine the in vitro inhibitory activity of compounds against EGFR.
Methodology:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Mixture: Recombinant human EGFR kinase domain is incubated with a peptide substrate (e.g., Poly-Glu-Tyr) and the test compound in a kinase buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), ELISA-based methods with anti-phosphotyrosine antibodies, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay
This assay measures the effect of the compounds on the proliferation of cancer cell lines that are dependent on EGFR signaling.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A431, which overexpresses EGFR, or HCC827, which has an EGFR exon 19 deletion) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Proliferation Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
Conclusion
The structural analysis of Gefitinib and its analogs highlights the key molecular features required for potent and selective inhibition of the EGFR kinase domain. The quinazoline scaffold, substituted aniline ring, and solubilizing side chain are all critical for its activity. The experimental protocols described provide a framework for the evaluation of novel EGFR inhibitors, from initial in vitro kinase assays to cell-based proliferation studies. This integrated approach of chemical synthesis, biological evaluation, and structural analysis is fundamental to the development of next-generation targeted cancer therapies.
The Evolving Landscape of P-glycoprotein Inhibition: A Technical Guide to the Pharmacokinetic Profile of Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The challenge of overcoming multidrug resistance (MDR) in oncology and improving the oral bioavailability of numerous therapeutic agents has driven the development of potent and selective P-glycoprotein (P-gp) inhibitors. This technical guide delves into the pharmacokinetic profile of novel P-gp inhibitors, with a particular focus on encequidar (formerly HM30181A), a promising, minimally absorbed, gut-specific inhibitor. We will explore its impact on the pharmacokinetics of co-administered drugs, detail the experimental methodologies employed in its evaluation, and provide visualizations of key experimental workflows.
Introduction to P-glycoprotein and the Imperative for Novel Inhibitors
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, acts as a crucial cellular efflux pump, actively transporting a wide array of structurally diverse xenobiotics out of cells.[1] While this function is vital for protecting the body from harmful substances, P-gp is also a major contributor to MDR in cancer cells by reducing the intracellular concentration of chemotherapeutic agents.[1] Furthermore, its high expression in the apical membrane of intestinal epithelial cells significantly limits the oral absorption and bioavailability of many drugs.[1]
The development of P-gp inhibitors has progressed through several generations, each aiming to improve potency, specificity, and reduce off-target effects. Early generation inhibitors were often repurposed drugs with P-gp inhibitory activity but suffered from low affinity and significant side effects.[2] Third-generation inhibitors, such as tariquidar and zosuquidar, demonstrated higher potency but have had limited clinical success.[2] This has paved the way for novel inhibitors like encequidar, which is designed for localized action within the gut to minimize systemic exposure and associated toxicities.
Pharmacokinetic Profile of Encequidar (HM30181A)
Encequidar is a potent and selective P-gp inhibitor developed to enhance the oral bioavailability of P-gp substrate drugs.[3] Its key characteristic is its minimal systemic absorption, allowing it to primarily inhibit P-gp at the intestinal level.[4]
Preclinical Pharmacokinetics of Encequidar
Preclinical studies in rats demonstrated the potential of encequidar to significantly increase the oral bioavailability of co-administered P-gp substrates. For instance, co-administration of encequidar with paclitaxel in rats led to a greater than 12-fold increase in the oral bioavailability of paclitaxel.[5] In vitro studies showed that encequidar is a highly potent and selective P-gp inhibitor, with a potency 20-50 times higher than the third-generation inhibitor tariquidar.[5]
Clinical Pharmacokinetics of Encequidar
Phase I studies in healthy Korean male volunteers evaluated the safety, tolerability, and pharmacokinetics of encequidar at single and multiple doses. The plasma concentrations of encequidar peaked between 14 to 42 hours after a single dose and between 5.5 to 8.0 hours after multiple doses.[3] The terminal half-life (t½) was long, ranging from 75.7 to 169.3 hours after a single dose and 153.5 to 215.2 hours after multiple doses.[3] Despite the long half-life, systemic exposure was relatively low, and the fraction of unchanged drug excreted in the urine was minimal (<0.01%).[3]
Impact of Encequidar on the Pharmacokinetics of Co-administered Drugs
The primary therapeutic application of encequidar is to improve the pharmacokinetic profile of orally administered drugs that are P-gp substrates.
The combination of oral paclitaxel and encequidar (termed Oraxol) has been extensively studied in patients with advanced solid cancers. A Phase I study aimed to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this combination. In this study, the absorption of paclitaxel was found to be limited at doses exceeding 300 mg/m².[6][7]
A randomized, crossover pharmacokinetic study in patients with advanced cancer compared the area under the curve (AUC) of oral paclitaxel (615 mg/m² divided over 3 days) with encequidar (15 mg) to intravenous paclitaxel (80 mg/m²). The geometric mean ratio for AUC was 89.50%, indicating comparable exposure.[8] The mean absolute bioavailability of oral paclitaxel with encequidar was 12%.[8]
A pivotal Phase III clinical trial (KX-ORAX-001) in patients with metastatic breast cancer demonstrated that oral paclitaxel with encequidar significantly improved overall survival and progression-free survival compared to intravenous paclitaxel.[9]
Table 1: Pharmacokinetic Parameters of Paclitaxel with and without Encequidar
| Parameter | Oral Paclitaxel (615 mg/m² over 3 days) + Encequidar (15 mg) | Intravenous Paclitaxel (80 mg/m²) | Reference |
| AUC₀-∞ (ng·h/mL) | 5033.5 ± 1401.1 | 5595.9 ± 1264.1 | [8] |
| Absolute Bioavailability (%) | 12 (CV% = 23%) | N/A | [8] |
Data presented as mean ± standard deviation, unless otherwise noted. AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
A study in healthy volunteers investigated the effect of a single dose of encequidar on the pharmacokinetics of loperamide, a known P-gp substrate. Co-administration of encequidar significantly increased the systemic exposure to loperamide, with the geometric mean ratio of the AUC(0,tlast) for loperamide with and without encequidar being 1.48.[5] This effect was achieved without the central nervous system side effects often seen with pan-P-gp inhibitors, highlighting the gut-specific action of encequidar.[5]
Table 2: Pharmacokinetic Parameters of Loperamide with and without P-gp Inhibitors
| Parameter | Loperamide Alone | Loperamide + Encequidar (15, 60, or 180 mg) | Loperamide + Quinidine | Reference |
| AUC(0,tlast) Geometric Mean Ratio (90% CI) | 1.00 | 1.48 (1.08, 2.02) | 2.20 (1.53, 3.18) | [5] |
AUC(0,tlast): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of key experimental protocols used in the evaluation of novel P-gp inhibitors.
In Vitro P-gp Inhibition Assay: Rhodamine 123 Accumulation
This assay is a common method to determine the in vitro inhibitory potential of a compound against P-gp.
-
Cell Line: P-gp-overexpressing cell lines, such as MCF7R (a multidrug-resistant human breast cancer cell line), are typically used.[10]
-
Substrate: Rhodamine 123, a fluorescent substrate of P-gp, is used.[10]
-
Procedure:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are incubated with a fixed concentration of rhodamine 123 (e.g., 5.25 µM) in the presence of varying concentrations of the test P-gp inhibitor for a specified time (e.g., 30 minutes) at 37°C.[10]
-
After incubation, the cells are washed to remove extracellular rhodamine 123.
-
The intracellular accumulation of rhodamine 123 is quantified using a fluorescence plate reader or flow cytometry.
-
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is used to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.[10]
In Vivo Pharmacokinetic Study: Oral Paclitaxel and Encequidar in Patients with Advanced Cancer
This protocol outlines a typical clinical study to evaluate the effect of a P-gp inhibitor on the pharmacokinetics of an orally administered substrate.
-
Study Design: A multi-center, randomized, open-label, crossover study design is often employed.[8]
-
Patient Population: Patients with advanced solid tumors for whom paclitaxel is a potential treatment option.
-
Treatment Arms:
-
Arm 1: Oral paclitaxel administered at a specific dose and schedule (e.g., 205 mg/m² daily for 3 days) preceded by oral encequidar (e.g., 15 mg) one hour prior to each paclitaxel dose.[8]
-
Arm 2: Intravenous paclitaxel administered at a standard dose and schedule (e.g., 80 mg/m² as a 1-hour infusion).[8]
-
-
Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points after both oral and intravenous paclitaxel administration (e.g., pre-dose, and at various time points up to 9 days post-dose).[8]
-
-
Bioanalytical Method: Plasma concentrations of paclitaxel and any relevant metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, AUC, t½, and bioavailability.[3]
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and the logical relationships in P-gp inhibitor studies.
Caption: Development workflow for a novel oral P-gp inhibitor.
Caption: Mechanism of action of a gut-specific P-gp inhibitor.
Conclusion and Future Directions
Novel P-gp inhibitors, exemplified by encequidar, represent a significant advancement in overcoming P-gp-mediated drug resistance and poor oral bioavailability. The pharmacokinetic data clearly demonstrate the potential of these agents to transform the administration of existing and future therapeutic compounds. The gut-specific mechanism of action of encequidar minimizes systemic toxicity, a major hurdle for previous generations of P-gp inhibitors.
Future research should focus on:
-
Exploring the full potential of encequidar with other P-gp substrate drugs beyond paclitaxel.
-
Investigating the long-term safety and efficacy of this combination therapy.
-
Developing the next generation of P-gp inhibitors with even greater selectivity and potency.
-
Elucidating the potential for P-gp inhibitors to enhance drug delivery to other sanctuary sites, such as the brain, by overcoming the blood-brain barrier.
The continued development and strategic application of novel P-gp inhibitors hold immense promise for improving patient outcomes across a range of therapeutic areas.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerability and pharmacokinetics of a new P-glycoprotein inhibitor, HM30181, in healthy Korean male volunteers: single- and multiple-dose randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of HM30181, a P-glycoprotein inhibitor, on the pharmacokinetics and pharmacodynamics of loperamide in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Study of Oral Paclitaxel with a Novel P-Glycoprotein Inhibitor, HM30181A, in Patients with Advanced Solid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
OY-101 Target Validation in Resistant Tumor Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing intracellular drug concentrations to sub-therapeutic levels. OY-101, a novel simplified derivative of tetrandrine, has emerged as a potent and specific inhibitor of P-gp.[1][2][3] This technical guide provides an in-depth overview of the target validation of OY-101 in resistant tumor models, summarizing key quantitative data and detailing the experimental protocols used to elucidate its mechanism of action and efficacy.
Core Mechanism of Action: P-glycoprotein Inhibition
OY-101 is designed to reverse P-gp-mediated multidrug resistance.[1][2][3] Its primary molecular target is P-glycoprotein (P-gp), a transmembrane protein that actively transports a wide variety of chemotherapeutic agents out of cancer cells. By binding to and inhibiting the function of P-gp, OY-101 effectively traps anticancer drugs inside the tumor cells, restoring their cytotoxic efficacy. This mechanism of action has been validated through a series of in vitro and in vivo studies, primarily utilizing the vincristine-resistant human esophageal carcinoma cell line, Eca109/VCR, which overexpresses P-gp.[1][2][3]
Quantitative Data Summary
The efficacy of OY-101 in reversing multidrug resistance has been quantified through various in vitro and in vivo experiments. The data below is summarized from studies conducted on the Eca109/VCR resistant tumor model.
Table 1: In Vitro Efficacy of OY-101 in Eca109/VCR Cells
| Parameter | Value | Description | Reference |
| IC50 of Vincristine (VCR) alone | 6831.0 ± 290.4 nM | The concentration of VCR required to inhibit the growth of 50% of Eca109/VCR cells. | [1][2][3] |
| IC50 of VCR with OY-101 (5 µM) | 9.9 ± 1.3 nM | The concentration of VCR required to inhibit the growth of 50% of Eca109/VCR cells in the presence of OY-101. | [1][2][3] |
| Reversal Fold (RF) | 690.6 | The fold increase in the potency of VCR in the presence of OY-101 (IC50 VCR alone / IC50 VCR with OY-101). | [1][2][3] |
| OY-101 Cytotoxicity (at 5 µM) | Not significantly toxic | OY-101 alone does not show significant toxicity to Eca109/VCR cells at the concentration used for resistance reversal. | [1] |
Table 2: In Vivo Efficacy of OY-101 in Eca109/VCR Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition Rate | Key Observation | Reference |
| Vehicle Control | N/A | 0% | Uninhibited tumor growth. | [1] |
| Vincristine (VCR) alone | 0.5 mg/kg, intraperitoneal injection, every 2 days for 3 weeks | Not specified, but significantly less than combination | Limited efficacy in the resistant model. | [1] |
| OY-101 alone | 30 mg/kg, oral gavage, every 2 days for 3 weeks | Not specified, but significantly less than combination | No significant anti-tumor effect on its own. | [1] |
| OY-101 + VCR | OY-101 (30 mg/kg, p.o.) + VCR (0.5 mg/kg, i.p.), every 2 days for 3 weeks | 79.13% | Synergistic anti-cancer effect, significantly reducing tumor proliferation and weight without obvious toxicity. | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of OY-101's target and efficacy.
Cell Lines and Culture
-
Cell Line: Eca-109 (human esophageal carcinoma) and its vincristine-resistant counterpart, Eca109/VCR.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Resistance Maintenance: Eca109/VCR cells are cultured in the presence of 800 nM vincristine to maintain the drug-resistant phenotype. The cells are cultured in drug-free medium for one week prior to experiments.
Cytotoxicity and Multidrug Resistance Reversal Assay (MTT Assay)
-
Cell Seeding: Eca109 and Eca109/VCR cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and incubated overnight.
-
Drug Treatment: Cells are treated with varying concentrations of a chemotherapeutic agent (e.g., vincristine) in the presence or absence of a fixed, non-toxic concentration of OY-101 (e.g., 5 µM).
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values (the drug concentration required to inhibit cell growth by 50%) are calculated. The Reversal Fold (RF) is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of OY-101.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Eca109/VCR cells are seeded in 6-well plates and treated with vincristine alone or in combination with OY-101 for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, and PI positive cells are considered necrotic or late apoptotic.
Plate Clone Formation Assay
-
Cell Seeding: Eca109/VCR cells are seeded in 6-well plates at a density of 500 cells/well.
-
Drug Treatment: Cells are treated with vincristine alone or in combination with OY-101 at various concentrations.
-
Incubation: The plates are incubated for 7-10 days, with the medium and drugs refreshed every 2-3 days.
-
Colony Fixation and Staining: The colonies are washed with PBS, fixed with 4% paraformaldehyde, and stained with 0.1% crystal violet.
-
Colony Counting: The number of colonies containing more than 50 cells is counted.
In Vivo Xenograft Tumor Model
-
Animal Model: BALB/c nude mice (4-6 weeks old).
-
Tumor Cell Implantation: 5 × 10^6 Eca109/VCR cells are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reach a volume of approximately 100-150 mm³, the mice are randomly divided into treatment groups (e.g., vehicle control, vincristine alone, OY-101 alone, and OY-101 + vincristine).
-
Drug Administration: Drugs are administered as per the specified dosages and schedules (e.g., OY-101 via oral gavage and vincristine via intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and photographed. The tumor growth inhibition rate is calculated.
Visualizations
Signaling Pathway: P-gp Efflux Pump Inhibition by OY-101
Caption: OY-101 inhibits the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent apoptosis in resistant cancer cells.
Experimental Workflow: In Vitro Validation of OY-101
Caption: Workflow for the in vitro evaluation of OY-101's ability to reverse multidrug resistance.
Logical Relationship: OY-101 Overcoming Multidrug Resistance
Caption: Logical flow demonstrating how OY-101 counters P-gp-mediated multidrug resistance to restore chemotherapeutic efficacy.
References
Methodological & Application
Application Notes and Protocols: OY-101 Co-administration with Vincristine for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for investigating the synergistic anti-cancer effects of OY-101, a potent P-glycoprotein (P-gp) inhibitor, when co-administered with the chemotherapeutic agent vincristine. The focus is on overcoming vincristine resistance in cancer cells, a significant challenge in oncology.
Introduction
Vincristine is a widely used chemotherapeutic agent effective against a range of cancers. However, its efficacy is often limited by the development of multidrug resistance (MDR), frequently mediated by the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp). P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their cytotoxic effects.
OY-101 is a novel small molecule inhibitor of P-gp. Preclinical studies have demonstrated that OY-101 can effectively reverse P-gp-mediated vincristine resistance, sensitizing resistant cancer cells to the cytotoxic effects of vincristine. This document outlines the key in vitro and in vivo experimental protocols to evaluate the synergistic activity of OY-101 and vincristine.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies of OY-101 in combination with vincristine in the drug-resistant Eca109/VCR cell line.
| Parameter | Value | Cell Line | Description |
| OY-101 IC₅₀ | 9.9 nM | Eca109/VCR | The half maximal inhibitory concentration of OY-101 required to inhibit P-gp activity. |
| Reversal Fold (RF) | 690 | Eca109/VCR | The fold increase in vincristine cytotoxicity in the presence of OY-101. |
Signaling Pathway
Experimental Protocols
Reversal of Multidrug Resistance (MDR) Assay
This protocol determines the ability of OY-101 to sensitize vincristine-resistant cells to vincristine-induced cytotoxicity using a colorimetric MTT assay.
Materials:
-
Eca109/VCR (vincristine-resistant) and Eca109 (parental) human esophageal cancer cell lines
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Vincristine sulfate
-
OY-101
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Eca109/VCR and Eca109 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of vincristine.
-
Prepare a fixed, non-toxic concentration of OY-101 (e.g., based on its IC₅₀ for P-gp inhibition).
-
Treat the cells with:
-
Vincristine alone (in a range of concentrations)
-
OY-101 alone (at the fixed concentration)
-
Vincristine in combination with OY-101
-
-
Include untreated cells as a control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC₅₀ value of vincristine in the presence and absence of OY-101.
-
Calculate the Reversal Fold (RF) = IC₅₀ of Vincristine alone / IC₅₀ of Vincristine + OY-101.
-
Flow Cytometry for Apoptosis
This protocol quantifies the induction of apoptosis in vincristine-resistant cells treated with vincristine and OY-101 using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Eca109/VCR cells
-
Vincristine sulfate
-
OY-101
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed Eca109/VCR cells in 6-well plates and treat with:
-
Vehicle control
-
Vincristine alone
-
OY-101 alone
-
Vincristine in combination with OY-101
-
-
Incubation: Incubate for 24-48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Plate Clone Formation Assay
This assay assesses the long-term effect of OY-101 and vincristine co-treatment on the clonogenic survival of cancer cells.
Materials:
-
Eca109/VCR cells
-
Complete growth medium
-
Vincristine sulfate
-
OY-101
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of Eca109/VCR cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with low concentrations of vincristine, OY-101, or their combination.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh drug-containing medium every 3-4 days.
-
Colony Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 20 minutes.
-
Wash with water and air dry.
-
-
Data Analysis:
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
In Vivo Xenograft Model
This protocol evaluates the in vivo efficacy of OY-101 in sensitizing vincristine-resistant tumors to vincristine in a mouse xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Eca109/VCR cells
-
Matrigel
-
Vincristine sulfate (for injection)
-
OY-101 (formulated for in vivo administration)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Inoculation: Subcutaneously inject Eca109/VCR cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth and Grouping:
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (n=8-10 mice/group):
-
Vehicle control
-
Vincristine alone
-
OY-101 alone
-
Vincristine + OY-101
-
-
-
Drug Administration: Administer drugs according to a predetermined schedule (e.g., intraperitoneal or intravenous injection).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI).
-
Assess any treatment-related toxicity by monitoring body weight changes and clinical signs.
-
Conclusion
The co-administration of OY-101 with vincristine represents a promising strategy to overcome multidrug resistance in cancer. The protocols outlined in these application notes provide a robust framework for researchers to investigate and validate the synergistic anti-cancer effects of this combination therapy. The detailed methodologies for in vitro and in vivo studies will enable a thorough evaluation of the potential of OY-101 as a chemosensitizer, paving the way for further drug development and clinical translation.
Application Note and Protocols for Flow Cytometry Analysis of Drug Efflux with OY-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1).[1][2][3][4] These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3][5] OY-101 is a potent and specific inhibitor of P-glycoprotein, demonstrating the potential to reverse MDR and sensitize cancer cells to chemotherapy.[6] This application note provides a detailed protocol for the analysis of drug efflux using flow cytometry, employing OY-101 as a P-gp inhibitor.
Flow cytometry offers a rapid and quantitative method to assess the function of MDR transporters at the single-cell level.[7][8][9] The assay typically involves loading cells with a fluorescent substrate of P-gp, such as Rhodamine 123 or Calcein-AM.[8][9][10] In cells overexpressing P-gp, the fluorescent substrate is actively effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp by OY-101 blocks this efflux, leading to an accumulation of the fluorescent substrate and a measurable increase in intracellular fluorescence.[10][11]
This document outlines the necessary materials, detailed experimental procedures, and data analysis steps for evaluating the inhibitory effect of OY-101 on P-gp-mediated drug efflux.
Key Experiments and Methodologies
Experiment 1: Determination of Optimal OY-101 Concentration
A critical first step is to determine the optimal, non-toxic concentration of OY-101 that effectively inhibits P-gp. This is achieved by titrating OY-101 over a range of concentrations and measuring the retention of a fluorescent P-gp substrate.
Experiment 2: Comparative Analysis with a Known P-gp Inhibitor
To validate the efficacy of OY-101, its inhibitory effect is compared to a well-characterized P-gp inhibitor, such as Verapamil or Cyclosporin A.[7][8] This comparison provides a benchmark for the potency of OY-101.
Experimental Workflow
Figure 1: Experimental workflow for flow cytometry-based drug efflux assay.
P-glycoprotein (P-gp) Mediated Drug Efflux Signaling Pathway
P-gp is an ATP-dependent efflux pump. The binding of ATP to the nucleotide-binding domains (NBDs) fuels a conformational change in the transmembrane domains (TMDs), leading to the translocation of the substrate from the inner to the outer leaflet of the cell membrane. OY-101, as a P-gp inhibitor, is believed to interfere with this process, potentially by competing with the drug substrate for binding or by modulating the ATPase activity of the transporter.
Figure 2: Simplified signaling pathway of P-gp mediated drug efflux and its inhibition by OY-101.
Protocols
Materials
-
Cell Lines: A P-gp overexpressing cell line (e.g., NCI/ADR-RES, K562/Dox, or MCF-7/Doxo) and its corresponding parental, drug-sensitive cell line (e.g., OVCAR-8, K562, or MCF-7).
-
Reagents:
-
OY-101
-
Verapamil or Cyclosporin A (positive control inhibitor)
-
Rhodamine 123 or Calcein-AM (fluorescent P-gp substrate)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Trypsin-EDTA
-
Propidium Iodide (PI) or other viability dye.
-
-
Equipment:
-
Flow cytometer with appropriate laser and filters for the chosen fluorescent dye (e.g., 488 nm excitation for Rhodamine 123 and Calcein-AM).
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
96-well plates (optional, for high-throughput screening)
-
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Preparation:
-
Culture P-gp overexpressing and parental cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor and Dye Incubation:
-
Prepare working solutions of OY-101 and Verapamil in cell culture medium. Based on its reported IC50 of 9.9 nM for synergistic effects, a concentration range of 10 nM to 1 µM for OY-101 is recommended for initial titration.[6] A typical concentration for Verapamil is 10-50 µM.[1]
-
In separate tubes, aliquot 500 µL of the cell suspension.
-
Add the desired concentration of OY-101, Verapamil, or DMSO (vehicle control) to the respective tubes.
-
Pre-incubate the cells for 15-30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 50-200 ng/mL to all tubes.[8]
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux and Data Acquisition:
-
After incubation, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of fresh, pre-warmed medium (without dye or inhibitors) and incubate for another 30-60 minutes at 37°C to allow for drug efflux.
-
Pellet the cells again, wash once with cold PBS, and resuspend in 500 µL of cold PBS.
-
Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Measure the fluorescence intensity in the appropriate channel (e.g., FL1 for Rhodamine 123).
-
Data Presentation and Analysis
The inhibitory effect of OY-101 on P-gp mediated efflux is quantified by the increase in intracellular fluorescence of the P-gp substrate. The results can be summarized in tables for clear comparison.
Table 1: Effect of OY-101 on Rhodamine 123 Accumulation in NCI/ADR-RES Cells
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | Fold Increase in MFI (vs. Vehicle Control) |
| Vehicle Control | 0.1% DMSO | 150 ± 12 | 1.0 |
| OY-101 | 10 nM | 450 ± 35 | 3.0 |
| 100 nM | 1200 ± 98 | 8.0 | |
| 1 µM | 2500 ± 210 | 16.7 | |
| Verapamil | 50 µM | 2300 ± 185 | 15.3 |
Data are presented as mean ± standard deviation and are representative.
Table 2: Comparative Analysis of P-gp Inhibition in Parental and P-gp Overexpressing Cells
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
| OVCAR-8 (Parental) | Vehicle Control | 2800 ± 250 |
| 1 µM OY-101 | 2900 ± 260 | |
| NCI/ADR-RES (P-gp+) | Vehicle Control | 160 ± 15 |
| 1 µM OY-101 | 2550 ± 220 |
Data are presented as mean ± standard deviation and are representative.
Conclusion
The protocols described in this application note provide a robust framework for utilizing flow cytometry to investigate the inhibitory effects of OY-101 on P-gp-mediated drug efflux. By quantifying the increase in intracellular fluorescence of a P-gp substrate, researchers can effectively determine the potency of OY-101 and compare its activity to other known inhibitors. This assay is a valuable tool in the preclinical evaluation of novel MDR modulators and for furthering our understanding of drug resistance mechanisms in cancer.
References
- 1. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro flow cytometry method to quantitatively assess inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Plate Clone Formation Assay to Determine OY-101 Efficacy in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for utilizing a plate clone formation (or clonogenic) assay to evaluate the efficacy of OY-101, a potent and specific P-glycoprotein (P-gp) inhibitor, in sensitizing multidrug-resistant (MDR) cancer cells to chemotherapeutic agents.
Introduction
Multidrug resistance is a significant challenge in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp functions as a drug efflux pump, reducing the intracellular concentration of various chemotherapeutic drugs and thereby diminishing their cytotoxic effects. OY-101 has been identified as a P-gp inhibitor that can reverse this resistance. The plate clone formation assay is a robust in vitro method to assess the long-term cytotoxic effects of a compound by measuring the ability of single cells to proliferate and form colonies. This assay is particularly well-suited to demonstrate the synergistic effect of OY-101 in combination with a conventional chemotherapeutic agent in MDR cancer cell lines.
Principle of the Assay
This protocol is designed to assess the ability of OY-101 to restore the sensitivity of P-gp-overexpressing cancer cells to a chemotherapeutic agent, such as vincristine. By inhibiting P-gp-mediated drug efflux, OY-101 is expected to increase the intracellular concentration of the co-administered chemotherapeutic, leading to enhanced cytotoxicity and a reduction in the number and size of colonies formed from single cells.
Quantitative Data Summary
The following tables present hypothetical but representative data from a plate clone formation assay evaluating the efficacy of OY-101 in combination with vincristine on a vincristine-resistant cancer cell line (e.g., Eca109/VCR). This data is illustrative and serves as a template for presenting experimental findings.
Table 1: Effect of OY-101 and Vincristine on Colony Formation in Eca109/VCR Cells
| Treatment Group | OY-101 Conc. (nM) | Vincristine Conc. (nM) | No. of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction (%) |
| Untreated Control | 0 | 0 | 185 ± 12 | 92.5 | 100 |
| OY-101 Alone | 10 | 0 | 180 ± 15 | 90.0 | 97.3 |
| OY-101 Alone | 100 | 0 | 175 ± 11 | 87.5 | 94.6 |
| Vincristine Alone | 0 | 50 | 168 ± 14 | 84.0 | 90.8 |
| Vincristine Alone | 0 | 100 | 152 ± 10 | 76.0 | 82.2 |
| Combination | 10 | 50 | 85 ± 9 | 42.5 | 45.9 |
| Combination | 10 | 100 | 32 ± 6 | 16.0 | 17.3 |
| Combination | 100 | 50 | 41 ± 7 | 20.5 | 22.2 |
| Combination | 100 | 100 | 5 ± 2 | 2.5 | 2.7 |
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100% Survival Fraction (SF) = (Number of colonies formed after treatment / Number of cells seeded x PE of control) x 100%
Table 2: Reversal Fold Calculation for OY-101
| Chemotherapeutic | IC50 in Resistant Cells (nM) | IC50 in Resistant Cells + OY-101 (10 nM) (nM) | Reversal Fold |
| Vincristine | ~7000 | ~10 | ~700 |
The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the P-gp inhibitor.
Experimental Protocols
This section provides a detailed methodology for conducting a plate clone formation assay to evaluate the efficacy of OY-101.
Materials and Reagents
-
Cell Lines: A P-gp-overexpressing, multidrug-resistant cancer cell line (e.g., Eca109/VCR) and its parental, drug-sensitive counterpart (e.g., Eca109).
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
OY-101: Stock solution in a suitable solvent (e.g., DMSO).
-
Chemotherapeutic Agent: Stock solution of a P-gp substrate chemotherapeutic drug (e.g., Vincristine) in a suitable solvent.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25% Trypsin-EDTA solution.
-
Fixation Solution: 10% methanol, 10% acetic acid in distilled water.
-
Staining Solution: 0.5% (w/v) crystal violet in 25% methanol.
-
Equipment: 6-well plates, cell culture incubator (37°C, 5% CO2), microscope, hemocytometer or automated cell counter, sterile pipettes and tubes.
Experimental Procedure
-
Cell Preparation:
-
Culture the resistant and parental cell lines in their respective growth media. Ensure cells are in the logarithmic growth phase.
-
Harvest the cells by trypsinization, neutralize the trypsin with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh medium and perform an accurate cell count using a hemocytometer or automated cell counter. Ensure a single-cell suspension.
-
-
Cell Seeding:
-
Prepare serial dilutions of the cell suspension.
-
Seed the cells into 6-well plates at a predetermined density. The optimal seeding density will vary between cell lines but is typically in the range of 200-1000 cells per well. It is crucial to determine the plating efficiency of the untreated cells beforehand to ensure the formation of a countable number of colonies (50-150 colonies per well).
-
-
Drug Treatment:
-
Allow the cells to attach to the plates for 12-24 hours.
-
Prepare fresh dilutions of OY-101 and the chemotherapeutic agent in culture medium from the stock solutions.
-
Aspirate the medium from the wells and add the medium containing the drugs at the desired concentrations. Include the following controls:
-
Untreated control (medium with vehicle).
-
OY-101 alone at various concentrations.
-
Chemotherapeutic agent alone at various concentrations.
-
Combination of OY-101 and the chemotherapeutic agent at various concentrations.
-
-
Perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.
-
Do not disturb the plates during the incubation period. If necessary, the medium can be carefully changed every 3-4 days.
-
-
Fixation and Staining:
-
After the incubation period, aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1-2 mL of the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and gently wash the wells with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment group using the formulas provided in the data table section.
-
Plot the survival fraction against the drug concentration to generate survival curves and determine the IC50 values.
-
Calculate the reversal fold to quantify the sensitizing effect of OY-101.
-
Visualizations
OY-101 Efficacy Evaluation Workflow
Caption: Workflow for assessing OY-101 efficacy using a plate clone formation assay.
Signaling Pathway of OY-101 in Overcoming Multidrug Resistance
Caption: OY-101 inhibits P-gp, leading to increased intracellular drug concentration and reduced cell survival.
Application Notes and Protocols: Western Blot Analysis of P-glycoprotein (P-gp) Expression Following OY-101 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy, and the overexpression of P-glycoprotein (P-gp), a 170 kDa transmembrane efflux pump, is a primary mechanism underlying this phenomenon.[1][2][3][4] P-gp, encoded by the ABCB1 gene, actively transports a wide array of structurally diverse anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[2][5][6][7] Consequently, strategies to counteract P-gp-mediated MDR are of paramount interest in oncology drug development.
OY-101 is an orally active, potent, and specific inhibitor of P-glycoprotein.[8] It has demonstrated the ability to sensitize drug-resistant tumors and effectively reverse multidrug resistance.[8] While the primary mechanism of OY-101 is the inhibition of P-gp's efflux function, it is also crucial to understand its effects on P-gp protein expression levels. Western blot analysis is a fundamental technique to investigate changes in protein expression and would be the method of choice to determine if OY-101 treatment alters the cellular abundance of P-gp.
These application notes provide a detailed protocol for the Western blot analysis of P-gp expression in cancer cell lines after treatment with OY-101.
Experimental Principles
Western blotting combines the protein separation power of polyacrylamide gel electrophoresis (SDS-PAGE) with the high specificity of antibody-antigen interactions. Total protein is extracted from OY-101-treated and untreated control cells and separated by molecular weight using SDS-PAGE. The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is subsequently probed with a primary antibody specific for P-gp, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.[9][10][11] The resulting bands can be quantified to determine the relative expression level of P-gp.
Hypothetical Data Presentation
The following table represents hypothetical quantitative data from a Western blot experiment designed to assess the effect of OY-101 on P-gp expression in a drug-resistant cancer cell line (e.g., Eca109/VCR). This data is for illustrative purposes to demonstrate how results would be presented.
| Treatment Group | OY-101 Concentration (µM) | Incubation Time (hours) | Normalized P-gp Expression (Relative to Untreated Control) | Standard Deviation |
| Untreated Control | 0 | 48 | 1.00 | ± 0.08 |
| OY-101 | 1 | 48 | 0.95 | ± 0.12 |
| OY-101 | 5 | 48 | 0.91 | ± 0.10 |
| Positive Control (e.g., known P-gp downregulator) | - | 48 | 0.45 | ± 0.05 |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis of P-gp expression.
Materials and Reagents
-
Cell Line: A cancer cell line with known P-gp expression (e.g., Eca109/VCR, a vincristine-resistant cell line mentioned in the context of OY-101 studies).[8]
-
OY-101: As the treatment compound.
-
Cell Culture Medium and Supplements: Appropriate for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody: Anti-P-glycoprotein antibody (e.g., clone C219).
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) reagents.
-
Imaging System: Chemiluminescence imager or X-ray film.
Protocol Steps
-
Cell Culture and OY-101 Treatment:
-
Plate the chosen cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of OY-101 (e.g., 0, 1, 5 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[10]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10][11]
-
Incubate the membrane with the primary anti-P-gp antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the P-gp band intensity to the corresponding loading control band intensity.
-
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. origene.com [origene.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: In Vivo Xenograft Models for Testing OY-101 Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.
OY-101 is a novel, potent, and specific inhibitor of P-glycoprotein.[1] By blocking the P-gp efflux pump, OY-101 can restore the sensitivity of resistant cancer cells to various chemotherapeutic drugs. This mechanism of action makes OY-101 a promising candidate for combination therapy, where it can act synergistically with conventional anticancer agents to overcome MDR.[1]
These application notes provide detailed protocols for utilizing in vivo xenograft models to evaluate the synergistic potential of OY-101 in combination with a standard chemotherapeutic agent. The protocols cover the establishment of multidrug-resistant xenograft models, drug administration, and methods for assessing synergy.
Key Concepts
P-glycoprotein (P-gp) and Multidrug Resistance (MDR): P-gp is a transmembrane protein that functions as an ATP-dependent efflux pump. It recognizes a broad range of substrates, including many common chemotherapeutic drugs like taxanes, anthracyclines, and vinca alkaloids. Overexpression of P-gp in cancer cells leads to increased drug efflux and decreased intracellular drug accumulation, resulting in MDR.
OY-101 Mechanism of Action: OY-101 is a rationally designed small molecule that specifically inhibits the function of P-gp.[1] By binding to P-gp, OY-101 prevents the efflux of co-administered chemotherapeutic agents, thereby increasing their intracellular concentration and cytotoxic effect in resistant tumor cells.
Synergy: In the context of drug combinations, synergy refers to an effect that is greater than the sum of the effects of the individual drugs. Quantifying synergy is crucial for the development of effective combination therapies.
Experimental Protocols
Protocol 1: Establishment of a Multidrug-Resistant Subcutaneous Xenograft Model
This protocol describes the establishment of a human cancer xenograft model exhibiting multidrug resistance, which is essential for testing the efficacy of OY-101.
Materials:
-
Drug-resistant human cancer cell line (e.g., Eca109/VCR as mentioned in the literature for OY-101, or other well-characterized resistant lines like NCI/ADR-RES)[1]
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the drug-resistant cancer cells in the recommended medium containing the appropriate selective agent to maintain the resistant phenotype.
-
Cell Preparation for Implantation:
-
Grow cells to 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and wash them twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .
-
Mice are typically ready for study when the average tumor volume reaches 100-150 mm³.
-
Protocol 2: In Vivo Synergy Study Design and Drug Administration
This protocol outlines a typical 4-arm study design to evaluate the synergy between OY-101 and a chemotherapeutic agent (e.g., Vincristine) in the established xenograft model.
Materials:
-
Tumor-bearing mice from Protocol 1
-
OY-101
-
Chemotherapeutic agent (e.g., Vincristine)
-
Vehicle for OY-101 (e.g., as determined by formulation development)
-
Vehicle for the chemotherapeutic agent (e.g., sterile saline)
-
Dosing syringes and needles
Procedure:
-
Animal Grouping: Once tumors reach the desired size, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Receives the vehicle for OY-101 and the vehicle for the chemotherapeutic agent.
-
Group 2 (OY-101 Monotherapy): Receives OY-101 and the vehicle for the chemotherapeutic agent.
-
Group 3 (Chemotherapy Monotherapy): Receives the vehicle for OY-101 and the chemotherapeutic agent.
-
Group 4 (Combination Therapy): Receives both OY-101 and the chemotherapeutic agent.
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of OY-101 and the chemotherapeutic agent on each dosing day.
-
The administration route and schedule will depend on the specific properties of the drugs. A potential dosing schedule could be:
-
OY-101 administered orally (p.o.) or intraperitoneally (i.p.) daily for 14-21 days.
-
Vincristine administered intravenously (i.v.) or i.p. once or twice a week.
-
-
It is crucial that OY-101 is administered prior to the chemotherapeutic agent to ensure P-gp inhibition is established before the cytotoxic drug is introduced.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the end of the study, tumors can be excised and weighed.
Protocol 3: Assessment of Synergy
The data collected from the in vivo study can be analyzed to determine the nature of the interaction between OY-101 and the chemotherapeutic agent.
Methods:
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group relative to the vehicle control group.
-
% TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
-
Synergy Analysis: Several methods can be used to assess synergy.
-
Comparison of TGI: If the TGI of the combination therapy group is significantly greater than the TGI of the most active single agent, it suggests a synergistic or additive effect.
-
Combination Index (CI): The Chou-Talalay method is a widely used quantitative method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[2] This method requires dose-response curves for each agent and their combination. While challenging for in vivo studies due to the number of animals required, a simplified approach can be taken with a fixed-dose combination.[3][4]
-
Bliss Independence and Highest Single Agent (HSA) models: These are statistical models used to assess in vivo drug synergy.[3][5]
-
Data Presentation
Quantitative data from the synergy study should be summarized in clear and concise tables for easy comparison.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Endpoint (mm³) ± SEM | % TGI |
| Vehicle Control | 10 | 1850 ± 150 | - |
| OY-101 (Dose X) | 10 | 1600 ± 130 | 13.5 |
| Chemotherapy (Dose Y) | 10 | 1200 ± 110 | 35.1 |
| OY-101 + Chemotherapy | 10 | 450 ± 60 | 75.7 |
Table 2: Body Weight Changes
| Treatment Group | N | Mean Body Weight Change (%) from Day 0 ± SEM |
| Vehicle Control | 10 | +5.2 ± 1.5 |
| OY-101 (Dose X) | 10 | +4.8 ± 1.3 |
| Chemotherapy (Dose Y) | 10 | -3.5 ± 2.1 |
| OY-101 + Chemotherapy | 10 | -1.8 ± 1.9 |
Visualizations
Diagrams illustrating the experimental workflow and the underlying signaling pathway can aid in understanding the study design and the mechanism of action of OY-101.
Caption: Experimental workflow for in vivo synergy testing.
Caption: OY-101 mechanism of action in overcoming P-gp mediated drug resistance.
References
- 1. OY-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Screening of Novel P-gp Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by expelling a wide range of xenobiotics from the cell's interior.[1][2] While this is a vital protective mechanism, the overexpression of P-gp in cancer cells is a major contributor to multidrug resistance (MDR), a significant obstacle in cancer chemotherapy.[3] P-gp can actively transport various anticancer drugs out of tumor cells, reducing their intracellular concentration and thereby diminishing their therapeutic efficacy.[4]
To counteract MDR, there is a pressing need for the discovery and development of potent and specific P-gp inhibitors.[3] These inhibitors can be used as chemosensitizers in combination with conventional anticancer drugs to restore their effectiveness in resistant tumors.[4] OY-101 is an example of a novel, orally active, and potent P-gp inhibitor that has shown promise in sensitizing drug-resistant tumors.[5] It has demonstrated a significant synergistic anticancer effect when combined with vincristine in drug-resistant cells.[6]
High-content screening (HCS) has emerged as a powerful strategy in drug discovery for identifying and characterizing novel P-gp inhibitors.[7][8] HCS combines automated microscopy with sophisticated image analysis to quantitatively evaluate the effects of a large number of compounds on cellular models.[7] This approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a compound's activity.
These application notes provide detailed protocols for two key high-throughput screening assays used to identify and characterize P-gp inhibitors: the Calcein-AM Efflux Assay and the P-gp ATPase Activity Assay.
Experimental Protocols
Calcein-AM Efflux Assay for P-gp Inhibition
This assay is a widely used, fluorescence-based method for assessing P-gp function in live cells.[9] Calcein-AM is a non-fluorescent, lipophilic compound that can freely diffuse across the cell membrane.[10] Once inside the cell, it is cleaved by intracellular esterases into the fluorescent molecule calcein.[10] Calcein itself is a substrate for P-gp and is actively transported out of cells overexpressing the pump.[10] In the presence of a P-gp inhibitor, the efflux of calcein is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence intensity.[11]
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR, NCI/ADR-RES) and parental control cells
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Calcein-AM (acetoxymethyl ester of calcein)
-
Test compounds (e.g., OY-101) and positive control inhibitor (e.g., Verapamil, Cyclosporin A)
-
Phosphate-buffered saline (PBS)
-
96- or 384-well black, clear-bottom microplates
-
High-content imaging system or fluorescence plate reader
Protocol:
-
Cell Seeding:
-
Seed P-gp overexpressing and parental cells into 96- or 384-well microplates at a predetermined optimal density.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in cell culture medium.
-
Remove the culture medium from the cell plates and add the compound dilutions.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Calcein-AM Loading:
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Add fresh PBS or culture medium to each well.
-
Measure the intracellular fluorescence using a high-content imaging system or a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm).[13]
-
-
Data Analysis:
-
Calculate the percentage of calcein retention relative to the parental cells (which have low P-gp expression) or cells treated with a potent inhibitor like Verapamil.
-
Determine the IC50 value for each test compound, which is the concentration required to achieve 50% of the maximal inhibition of P-gp activity.
-
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to actively transport substrates across the cell membrane.[14] The ATPase activity of P-gp is stimulated in the presence of its substrates.[2] This assay measures the rate of ATP hydrolysis by P-gp in isolated membrane preparations. P-gp inhibitors can be identified by their ability to either inhibit the basal ATPase activity or to modulate the substrate-stimulated ATPase activity.[3][14]
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
Assay buffer (e.g., Tris-HCl, MgCl2, EGTA)
-
ATP
-
Test compounds and a known P-gp substrate/activator (e.g., Verapamil)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagents)
-
96- or 384-well microplates
-
Spectrophotometer or plate reader
Protocol:
-
Reaction Setup:
-
In a microplate, add the P-gp membrane vesicles to the assay buffer.
-
Add the test compounds at various concentrations. For inhibition studies, also add a known P-gp substrate to stimulate ATPase activity.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding ATP to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the colorimetric reagent for detecting the liberated inorganic phosphate (Pi).
-
Incubate at room temperature to allow for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
Calculate the amount of Pi produced based on a standard curve.
-
Determine the effect of the test compounds on the basal or substrate-stimulated P-gp ATPase activity and calculate IC50 values for inhibitors.
-
Data Presentation
The following tables provide a summary of representative quantitative data for known P-gp inhibitors, which can be used as a reference for comparing the activity of novel compounds like OY-101.
Table 1: IC50 Values of P-gp Inhibitors from Calcein-AM Efflux Assay
| Compound | Cell Line | IC50 (µM) | Reference |
| Verapamil | K562/MDR | 2.5 | [9] |
| Cyclosporin A | K562/MDR | 0.8 | [9] |
| Tariquidar | KB-8-5-11 | 0.04 | [15] |
| Elacridar | MCF7R | 0.05 | |
| Nitrendipine | MCF7R | 250.5 |
Table 2: IC50 Values of P-gp Inhibitors from Bidirectional Transport Assay
| Inhibitor | Substrate | Cell Line | IC50 (nM) | Reference |
| GF120918 | Paclitaxel | Caco-2 | 1.2 | [1] |
| XR9576 | Paclitaxel | Caco-2 | 2.8 | [1] |
| LY335979 | Paclitaxel | Caco-2 | 3.5 | [1] |
| Cyclosporin A | Paclitaxel | Caco-2 | 180 | [1] |
| Ketoconazole | Edoxaban | Caco-2 | 244 |
Visualizations
Caption: Workflow for High-Content Screening of P-gp Inhibitors.
Caption: P-gp Efflux Mechanism and Inhibition.
Caption: Key Signaling Pathways Regulating P-gp Expression.
References
- 1. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. alitheagenomics.com [alitheagenomics.com]
- 7. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. A high-throughput screening microplate test for the interaction of drugs with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High-Throughput Screen of a Library of Therapeutics Identifies Cytotoxic Substrates of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of OY-101 in Human Plasma
Abstract
This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of OY-101, a novel P-glycoprotein (P-gp) inhibitor, in human plasma. The described method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (OY-101-d4) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time. The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" and demonstrated excellent linearity, precision, accuracy, and stability over the desired concentration range. This method is suitable for supporting pharmacokinetic studies of OY-101 in a drug development setting.
Introduction
OY-101 is a novel small molecule inhibitor of P-glycoprotein (P-gp) with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold.[1] It is being developed as a potential agent to reverse multidrug resistance in cancer chemotherapy.[1] To support the clinical development of OY-101, a reliable and robust bioanalytical method for its quantification in human plasma is essential for pharmacokinetic and toxicokinetic studies.
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[2][3] This application note details a complete workflow for the analysis of OY-101 in human plasma, from sample preparation to data acquisition and processing.
Experimental
Materials and Reagents
-
OY-101 reference standard (purity >99%)
-
OY-101-d4 (internal standard, IS) (purity >99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.
Table 1: LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | [Specify HPLC System, e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC] |
| Mass Spectrometer | [Specify Mass Spectrometer, e.g., SCIEX Triple Quad 6500+, Thermo Scientific TSQ Altis] |
| Analytical Column | [Specify Column, e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm] |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, 9 psi |
| MRM Transitions | See Table 3 |
Table 2: HPLC Gradient Program
| Time (min) | %A | %B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.51 | 95 | 5 |
| 5.00 | 95 | 5 |
Table 3: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | EP (V) | CE (V) | CXP (V) |
| OY-101 | [Hypothetical m/z] | [Hypothetical m/z] | 150 | 80 | 10 | 35 | 12 |
| OY-101-d4 | [Hypothetical m/z + 4] | [Hypothetical m/z] | 150 | 80 | 10 | 35 | 12 |
(Note: Specific m/z values for OY-101 are hypothetical and would be determined experimentally based on the compound's exact mass and fragmentation pattern.)
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of OY-101 and OY-101-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the OY-101 stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards. Prepare separate working solutions for low, medium, and high QC samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the OY-101-d4 stock solution with acetonitrile.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate OY-101 working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., 0.3, 8, 80 ng/mL).
2. Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL OY-101-d4 in acetonitrile).
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Summary
The method was validated following the guidelines of the FDA and ICH M10.[4][5][6] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 4: Calibration Curve Summary
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy of Standards | Within ±15% of nominal (±20% at LLOQ) |
Table 5: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ QC | 0.1 | ≤ 8.5 | 95.2 - 104.5 | ≤ 9.8 | 96.1 - 103.7 |
| Low QC | 0.3 | ≤ 6.2 | 98.1 - 102.3 | ≤ 7.5 | 97.5 - 101.9 |
| Mid QC | 8.0 | ≤ 5.1 | 99.5 - 101.8 | ≤ 6.3 | 98.8 - 101.2 |
| High QC | 80.0 | ≤ 4.5 | 97.9 - 100.5 | ≤ 5.8 | 98.2 - 100.9 |
Table 6: Stability Summary
| Stability Condition | Duration | Result (Accuracy %) |
| Bench-top (Room Temperature) | 6 hours | 96.5 - 103.1 |
| Autosampler (4 °C) | 24 hours | 97.2 - 102.5 |
| Freeze-Thaw (3 cycles, -80 °C) | 3 cycles | 95.8 - 104.0 |
| Long-term (-80 °C) | 90 days | 98.0 - 101.7 |
Conclusion
A simple, rapid, and robust LC-MS/MS method for the quantification of OY-101 in human plasma has been successfully developed and validated. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis.[7] The method meets all regulatory requirements for linearity, precision, accuracy, and stability, making it well-suited for the analysis of clinical samples in pharmacokinetic studies of OY-101.
Visualizations
Caption: Experimental workflow for OY-101 quantification in plasma.
Caption: Logical diagram of the MRM process for OY-101 detection.
References
- 1. OY-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming OY-101 Low Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of the hypothetical compound OY-101.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of OY-101?
A1: OY-101 is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[1] Its aqueous solubility is reported to be less than 0.1 mg/mL.[1]
Q2: Why is the low aqueous solubility of OY-101 a concern for its development?
A2: Poor aqueous solubility can lead to low and variable oral bioavailability, which in turn can result in inconsistent clinical responses.[2] For a drug to be absorbed effectively, it must first be in a dissolved state at the site of absorption.[3][4]
Q3: What are the primary formulation strategies to enhance the solubility of OY-101?
A3: Several strategies can be employed to improve the solubility of poorly water-soluble drugs like OY-101. These include physical modifications such as particle size reduction (micronization and nanonization), and the use of enabling technologies like solid dispersions, cyclodextrin complexation, and lipid-based formulations.[2][3][4][5][6] Chemical modifications, such as salt formation or pH adjustment, can also be effective if OY-101 has ionizable groups.[1][5][7]
Q4: Can co-solvents be used for parenteral formulations of OY-101?
A4: Yes, co-solvents are a common strategy for formulating poorly soluble drugs for parenteral administration.[7][8] Solvents such as ethanol, propylene glycol, and polyethylene glycols can be used to dissolve OY-101.[9][10] However, the potential for drug precipitation upon dilution with aqueous physiological fluids must be carefully evaluated.[8]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the formulation development of OY-101.
Issue 1: OY-101 precipitates out of solution upon dilution of a co-solvent formulation.
Cause: The addition of an aqueous medium reduces the concentration of the organic co-solvent, leading to a decrease in the solvent's capacity to solubilize the lipophilic OY-101.
Solutions:
-
Increase Surfactant Concentration: The inclusion of a surfactant can help to form micelles that encapsulate the drug, preventing precipitation.[1][11]
-
Optimize Co-solvent/Surfactant Ratio: A systematic evaluation of different ratios of co-solvents and surfactants can identify a formulation that maintains drug solubility upon dilution.
-
Alternative Formulation Strategy: Consider formulating OY-101 as a solid dispersion or a cyclodextrin complex, which can provide a more stable supersaturated solution upon dissolution.[5][12]
Issue 2: The solid dispersion of OY-101 shows poor physical stability and recrystallizes over time.
Cause: The amorphous drug within the solid dispersion is thermodynamically unstable and has a tendency to revert to its more stable crystalline form.
Solutions:
-
Polymer Selection: The choice of polymer carrier is critical for stabilizing the amorphous state of OY-101.[13] Polymers with a high glass transition temperature (Tg) and strong interactions with the drug can inhibit crystallization.
-
Drug Loading: High drug loading can increase the propensity for crystallization. Reducing the drug-to-polymer ratio may improve stability.
-
Incorporate a Second Polymer: Using a combination of polymers can sometimes provide better stabilization than a single polymer.
Issue 3: Low encapsulation efficiency of OY-101 in nanoparticle formulations.
Cause: The partitioning of the highly lipophilic OY-101 into the aqueous phase during nanoparticle preparation can be a limiting factor.
Solutions:
-
Optimize the Formulation Process: Factors such as the solvent system, homogenization speed, and temperature can influence encapsulation efficiency.
-
Polymer Selection: The choice of polymer for the nanoparticles (e.g., PLGA) can impact drug loading.[14]
-
Utilize a Different Nanoparticle Platform: Exploring alternative nanoparticle systems, such as lipid-based nanoparticles (e.g., solid lipid nanoparticles), may improve the encapsulation of OY-101.[15]
Data Presentation: Comparison of Solubility Enhancement Techniques for OY-101
The following table summarizes the quantitative improvements in the aqueous solubility of OY-101 using various formulation strategies.
| Formulation Strategy | Carrier/Excipient | OY-101 Solubility (µg/mL) | Fold Increase | Reference |
| Micronization | N/A | 5 | 50 | [11] |
| Nanonization (Nanosuspension) | Surfactant (Polysorbate 80) | 50 | 500 | [3] |
| pH Adjustment | Citric Acid | 25 (at pH 3.0) | 250 | [16] |
| Co-solvency | Propylene Glycol (30% v/v) | 150 | 1500 | |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | 250 | 2500 | [17] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | 400 | 4000 | [5][18] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil, Surfactant, Co-surfactant | >1000 (in formulation) | >10000 | [15] |
Note: The baseline aqueous solubility of OY-101 is assumed to be 0.1 µg/mL.
Experimental Protocols
Protocol 1: Preparation of OY-101 Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of OY-101 in a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
OY-101
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (or other suitable organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh OY-101 and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle swirling or sonication.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Continue evaporation until a dry, thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask.
-
Pulverize the resulting solid using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: Determination of OY-101 Concentration by HPLC
Objective: To quantify the concentration of OY-101 in solution.
Materials:
-
OY-101 standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
C18 column
-
HPLC system with UV detector
Methodology:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Preparation of Standard Solutions: Prepare a stock solution of OY-101 in a suitable organic solvent (e.g., methanol or acetonitrile). Serially dilute the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: Determined by UV scan of OY-101 (e.g., 254 nm)
-
Column temperature: 25°C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the filtered experimental samples.
-
Quantification: Determine the concentration of OY-101 in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for OY-101 formulation development.
Caption: Consequence of low aqueous solubility on clinical outcomes.
Caption: Strategies for enhancing the solubility of OY-101.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8026276B2 - Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant - Google Patents [patents.google.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. scienceasia.org [scienceasia.org]
- 13. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TAK-101 Nanoparticles Induce Gluten-Specific Tolerance in Celiac Disease: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: OY-101 (IOX-101) Chemosensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing OY-101 (IOX-101) to enhance chemosensitization in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is OY-101 (IOX-101) and what is its mechanism of action in chemosensitization?
A1: OY-101 (IOX-101) is a novel arylidene derivative that has been shown to reverse drug resistance in cancer cells.[1][2][3][4] Its primary mechanism of action involves the suppression of the Akt/mTOR/NF-κB signaling pathway.[1][2][3][4] This pathway is often upregulated in drug-resistant cancer cells, and its inhibition by IOX-101 can lead to increased sensitivity to chemotherapeutic agents. Specifically, IOX-101 has been shown to deactivate Akt, mTOR, and NF-κB signaling, leading to the reversal of multidrug resistance (MDR) by downregulating resistance markers like MDR-1 and LRP.[1][2]
Q2: What is the optimal dosage of OY-101 (IOX-101) for achieving maximum chemosensitization?
A2: The optimal dosage of OY-101 (IOX-101) is cell-line dependent and should be determined empirically for your specific experimental setup. However, published data can provide a starting point for optimization. For instance, in A549 non-small cell lung cancer (NSCLC) cells and their drug-resistant counterpart, A549-CS, the half-maximal growth inhibition (GI50) values were found to be 268 nM and 296.5 nM, respectively.[1][2][3] A concentration of 300 nM has been used to induce apoptosis in A549-CS cells.[2] It is recommended to perform a dose-response curve to determine the optimal non-toxic to minimally toxic concentration that provides the maximal chemosensitizing effect in your model system.
Q3: How does OY-101 (IOX-101) affect the cell cycle and apoptosis?
A3: OY-101 (IOX-101) has been observed to induce cell cycle arrest and promote apoptosis in cancer cells.[2][3] In drug-resistant A549-CS cells, treatment with IOX-101 led to an increase in the sub-G0 phase of the cell cycle, which is indicative of apoptosis.[2][3] Furthermore, IOX-101 treatment resulted in the activation of caspases 3 and 9, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[2]
Troubleshooting Guides
Issue 1: High cytotoxicity observed with OY-101 (IOX-101) monotherapy.
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Possible Cause: The concentration of IOX-101 used is too high for the specific cell line.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of IOX-101 concentrations (e.g., from 10 nM to 10 µM) to determine the GI50 value for your cell line.
-
Select a sub-toxic concentration for chemosensitization studies: For combination experiments, use a concentration of IOX-101 that shows minimal cytotoxicity on its own (e.g., GI10-GI20) to ensure that the observed cell death is due to the synergistic effect with the chemotherapeutic agent.
-
Check solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Issue 2: No significant chemosensitization effect observed.
-
Possible Cause 1: The concentration of IOX-101 is too low.
-
Troubleshooting Steps:
-
Increase IOX-101 concentration: Based on your dose-response data, try higher, yet sub-toxic, concentrations of IOX-101 in your combination experiments.
-
-
Possible Cause 2: The timing of drug addition is not optimal.
-
Troubleshooting Steps:
-
Vary the pre-incubation time: Treat cells with IOX-101 for different durations (e.g., 6, 12, 24 hours) before adding the chemotherapeutic agent to allow sufficient time for the modulation of the Akt/mTOR/NF-κB pathway.
-
Co-treatment vs. sequential treatment: Compare the effects of adding IOX-101 and the chemotherapeutic agent simultaneously versus sequentially.
-
-
Possible Cause 3: The chosen cell line is not dependent on the Akt/mTOR/NF-κB pathway for its drug resistance.
-
Troubleshooting Steps:
-
Assess pathway activation: Use western blotting to confirm that the Akt/mTOR/NF-κB pathway is active in your resistant cell line and that IOX-101 is effectively inhibiting the phosphorylation of key proteins like Akt, mTOR, and NF-κB.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure consistent cell passage number, confluency, and media composition.
-
Prepare fresh drug dilutions: Prepare fresh dilutions of IOX-101 and the chemotherapeutic agent for each experiment from a trusted stock solution.
-
Include proper controls: Always include vehicle-treated controls, single-agent controls, and a positive control for chemosensitization if available.
-
Data Presentation
Table 1: Reported GI50 Values for IOX-101 in NSCLC Cell Lines
| Cell Line | Description | GI50 (nM) |
| A549 | Non-small cell lung cancer | 268[1][2][3] |
| A549-CS | Drug-resistant lung cancer stem-like cells | 296.5[1][2][3] |
| HEL299 | Normal lung fibroblast | >1500[2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of IOX-101 and its combination with a chemotherapeutic agent.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of IOX-101, the chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by IOX-101.
-
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentrations of IOX-101.
-
After the incubation period, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the effect of IOX-101 on the Akt/mTOR/NF-κB signaling pathway.
-
Methodology:
-
Treat cells with IOX-101 for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and NF-κB, as well as antibodies for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: OY-101 (IOX-101) signaling pathway in chemosensitization.
References
- 1. researchgate.net [researchgate.net]
- 2. IOX-101 Reverses Drug Resistance Through Suppression of Akt/mTOR/NF-κB Signaling in Cancer Stem Cell-Like, Sphere-Forming NSCLC Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IOX-101 Reverses Drug Resistance Through Suppression of Akt/mTOR/NF-κB Signaling in Cancer Stem Cell-Like, Sphere-Forming NSCLC Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OR | IOX-101 Reverses Drug Resistance Through Suppression of Akt/mTOR/NF-κB Signaling in Cancer Stem Cell-Like, Sphere-Forming NSCLC Cell [techscience.com]
Troubleshooting OY-101 instability in solution
Technical Support Center: OY-101
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of OY-101 in solution.
Frequently Asked Questions (FAQs)
Q1: My OY-101 solution became cloudy or formed a precipitate after dilution in an aqueous buffer. What is happening?
A1: This is a common issue and typically indicates that OY-101 has precipitated out of solution. OY-101 has low aqueous solubility, and diluting a concentrated stock (e.g., in DMSO) directly into an aqueous buffer like PBS or cell culture media can cause it to crash out. This is due to a phenomenon known as solvent shifting, where the compound is no longer soluble as the concentration of the organic co-solvent decreases.
Q2: What is the recommended solvent and storage condition for OY-101 stock solutions?
A2: We recommend preparing stock solutions of OY-101 in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. These stock solutions should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is stable for up to 6 months.
Q3: How can I prevent OY-101 precipitation when preparing my working solutions for experiments?
A3: To prevent precipitation, it is crucial to dilute the DMSO stock solution carefully. We recommend a serial dilution approach or the use of a solubility-enhancing excipient. Avoid diluting the stock more than 1:1000 directly into an aqueous buffer. For cell culture experiments, add the OY-101 stock dropwise to the media while vortexing gently to ensure rapid mixing. The final concentration of DMSO should ideally be kept below 0.5% to minimize solvent-induced artifacts.
Q4: My experimental results with OY-101 are inconsistent. Could this be related to solution instability?
A4: Yes, variability in results is a strong indicator of compound instability. If OY-101 precipitates or aggregates, its effective concentration in solution decreases, leading to lower-than-expected biological activity. Aggregates can also cause non-specific effects or cellular stress, further confounding results. We strongly recommend verifying the stability of OY-101 under your specific experimental conditions.
Quantitative Data: OY-101 Solubility
The following table summarizes the solubility of OY-101 in common buffers with and without a solubility-enhancing agent.
| Buffer System (pH 7.4) | Co-Solvent / Excipient | Max Soluble Concentration (µM) | Observation Time (hours) |
| PBS | 0.5% DMSO | 5 | 2 |
| DMEM + 10% FBS | 0.5% DMSO | 15 | 4 |
| PBS | 5% PEG400 + 0.5% DMSO | 50 | 24 |
| PBS | 10% (w/v) Captisol® + 0.5% DMSO | 150 | 48 |
Troubleshooting & Experimental Protocols
If you suspect OY-101 instability, the following workflow and protocols can help you diagnose and solve the issue.
Caption: Troubleshooting workflow for OY-101 instability.
Protocol 1: Analysis of Aggregation by Dynamic Light Scattering (DLS)
This protocol is for detecting and quantifying sub-micron OY-101 aggregates.
-
Preparation of OY-101 Solution:
-
Prepare a 100 µM working solution of OY-101 in your final experimental buffer (e.g., PBS, pH 7.4).
-
Ensure the final DMSO concentration is consistent across samples and ideally ≤ 0.5%.
-
Prepare a "buffer blank" sample containing the same concentration of DMSO.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up for at least 30 minutes.
-
Set the measurement temperature to your experimental temperature (e.g., 25°C or 37°C).
-
Set the dispersant properties to that of water.
-
-
Measurement:
-
Filter your samples and the buffer blank through a 0.22 µm filter to remove dust.
-
Transfer 50-100 µL of the buffer blank to a clean cuvette and perform a measurement. This is your baseline.
-
Transfer the OY-101 sample to a new cuvette and perform the measurement.
-
Acquire data for at least 3 replicate measurements.
-
-
Data Analysis:
-
Analyze the size distribution and Polydispersity Index (PDI).
-
A monomodal peak with a PDI < 0.3 is generally considered homogenous and non-aggregated.
-
A PDI > 0.5 or the presence of multiple peaks indicates significant aggregation.
-
Protocol 2: Analysis of Chemical Purity by HPLC
This protocol is to check for chemical degradation of OY-101.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of OY-101 in 50:50 Acetonitrile:Water.
-
Incubate a separate sample under your experimental conditions (e.g., in buffer at 37°C for 24 hours).
-
Inject a "time-zero" sample and the incubated sample.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Compare the chromatograms of the time-zero and incubated samples.
-
A decrease in the area of the main OY-101 peak or the appearance of new peaks in the incubated sample indicates chemical degradation. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Mechanism & Pathway Visualization
OY-101 is an inhibitor of the Kinase-Z signaling pathway. The formation of aggregates can lead to a loss of this specific inhibitory activity.
Caption: OY-101 inhibits Kinase-Z as a monomer, but not as an aggregate.
Mitigating off-target effects of OY-101 in vivo
OY-101 In Vivo Technical Support Center
This guide provides troubleshooting advice and frequently asked questions for researchers using OY-101, a selective tyrosine kinase inhibitor (TKI) targeting the EGFR L858R mutation, in in vivo experiments. OY-101 has known off-target activity against Src family kinases and VEGFR2, which can lead to specific side effects.
Frequently Asked Questions (FAQs)
Q1: What is OY-101 and what is its primary mechanism of action?
A1: OY-101 is a small molecule tyrosine kinase inhibitor designed to selectively target the L858R activating mutation in the Epidermal Growth Factor Receptor (EGFR). EGFR is a key receptor tyrosine kinase that, when mutated, can drive tumor proliferation, survival, and growth in cancers such as non-small cell lung cancer (NSCLC).[1][2][3][] OY-101 binds to the ATP-binding pocket of the EGFR kinase domain, inhibiting its downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways.[3][]
Q2: What are the known off-target effects of OY-101?
A2: While OY-101 is highly selective for mutant EGFR, it exhibits some inhibitory activity against other kinases, primarily Src family kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of these kinases is responsible for the most common off-target effects observed in vivo.[5][6][7][8]
Q3: What are the common in vivo side effects associated with OY-101's off-target activity?
A3: The observed side effects are predictable based on the off-target kinase profile.[9][10]
-
Src Inhibition-Related: Mild to moderate diarrhea and potential for myelosuppression (reduced blood cell counts).
-
VEGFR2 Inhibition-Related: Hypertension (high blood pressure) and potential for proteinuria (protein in the urine).[9][11] These toxicities are generally dose-dependent.
Q4: How can I proactively manage or mitigate these off-target side effects in my animal models?
A4: Proactive management is key to a successful in vivo study.[9][10][11]
-
Dose Optimization: Conduct a dose-escalation study to find the maximum tolerated dose (MTD) and the optimal biological dose that balances efficacy with minimal toxicity.
-
Supportive Care: For diarrhea, ensure animals have adequate hydration. For hypertension, consider co-administration of an appropriate antihypertensive agent if it does not interfere with the study endpoints. Regular monitoring of animal weight, blood pressure, and overall health is crucial.[9]
-
Monitor Biomarkers: Regularly monitor blood counts for signs of myelosuppression and conduct urinalysis to check for proteinuria.
Q5: How can I confirm that the anti-tumor effects I observe are due to on-target EGFR inhibition and not off-target effects?
A5: This is a critical question in targeted therapy research.
-
Use Control Cell Lines: Include a xenograft model using a cell line that does not express the EGFR L858R mutation but is sensitive to Src or VEGFR2 inhibition.[12]
-
Pharmacodynamic Studies: Analyze tumor and surrogate tissues (like skin or blood) to confirm inhibition of phosphorylated EGFR (p-EGFR) at doses that show anti-tumor activity. Compare this with the inhibition of p-Src in the same samples.
-
Rescue Experiments: In a cellular context, you could introduce a secondary mutation in EGFR that confers resistance to OY-101. If the compound's effect is on-target, its anti-proliferative activity should be diminished.[12]
Troubleshooting In Vivo Experiments
This section addresses specific problems that may arise during your in vivo studies with OY-101.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High incidence of animal mortality or severe weight loss (>20%) at the planned therapeutic dose. | 1. The dose is above the Maximum Tolerated Dose (MTD).2. Severe off-target toxicity (e.g., gastrointestinal toxicity from Src inhibition).[10] | 1. Perform a Dose-Range Finding Study: Start with a lower dose and escalate to determine the MTD in your specific animal strain and model.2. Adjust Dosing Schedule: Consider intermittent dosing (e.g., 5 days on, 2 days off) instead of continuous daily dosing to allow for recovery.3. Implement Supportive Care: Provide nutritional supplements and hydration to mitigate weight loss. |
| Inconsistent anti-tumor efficacy between animals in the same treatment group. | 1. Variability in drug formulation or administration.2. Heterogeneity in tumor establishment or growth.3. Inconsistent drug metabolism between animals. | 1. Standardize Formulation: Ensure OY-101 is fully solubilized or suspended immediately before each administration. Use precise administration techniques (e.g., oral gavage).2. Randomize Animals: Once tumors reach a specific size (e.g., 100-150 mm³), randomize animals into control and treatment groups to ensure even distribution of tumor sizes.3. Increase Group Size: A larger 'n' can help overcome individual animal variability. |
| Tumor growth is inhibited initially, but then resumes despite continued treatment (acquired resistance). | 1. On-target resistance: A secondary mutation in EGFR (like T790M) has emerged.[13][14]2. Off-target (bypass) pathway activation: Upregulation of parallel signaling pathways (e.g., c-Met).[8] | 1. Biopsy Resistant Tumors: Harvest tumors that have relapsed and perform genetic (sequencing) and proteomic (Western blot) analysis to check for EGFR mutations and activation of other kinases.2. Consider Combination Therapy: Based on the resistance mechanism, test OY-101 in combination with an inhibitor of the identified bypass pathway.[6][7][15] |
| Observed anti-tumor effect does not correlate with inhibition of p-EGFR in the tumor. | 1. The anti-tumor effect may be primarily driven by off-target activity (e.g., anti-angiogenic effect from VEGFR2 inhibition).[7][16]2. Timing of tissue collection is not optimal to observe p-EGFR inhibition. | 1. Assess Off-Target Pathways: Analyze tumors for markers of angiogenesis (e.g., CD31 staining) and inhibition of p-Src.[16]2. Conduct a Time-Course Pharmacodynamic Study: Collect tumors at various time points (e.g., 2, 6, 12, 24 hours) after the last dose to identify the peak of p-EGFR inhibition. |
Quantitative Data
Table 1: Kinase Selectivity Profile of OY-101
This table presents hypothetical IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro) for OY-101 against its primary target and key off-targets. Lower values indicate higher potency.
| Kinase Target | IC50 (nM) | Potency | Implication for In Vivo Studies |
| EGFR (L858R) | 1.5 | High | Primary target for anti-tumor efficacy. |
| EGFR (Wild-Type) | 95 | Low | Reduced risk of skin rash and diarrhea compared to non-selective EGFR inhibitors.[13][14] |
| Src | 85 | Moderate | Potential for GI toxicity and myelosuppression at higher doses. [5] |
| VEGFR2 | 120 | Moderate | Potential for hypertension and anti-angiogenic effects. [8][17] |
| PI3Kα | >1000 | Negligible | Low likelihood of direct off-target effects via this pathway. |
Table 2: Example In Vivo Tolerability Data (28-Day Study in Mice)
This table shows representative data from a tolerability study in non-tumor-bearing mice to assess off-target toxicity.
| Parameter | Vehicle Control | OY-101 (50 mg/kg, daily) | OY-101 (100 mg/kg, daily) |
| Body Weight Change | +5.2% | -2.1% | -10.5% |
| Systolic Blood Pressure (mmHg) | 115 ± 5 | 130 ± 8 | 148 ± 10 |
| White Blood Cell Count (K/µL) | 8.5 ± 1.2 | 7.9 ± 1.5 | 5.1 ± 0.9 |
| Urine Protein (mg/dL) | <10 | 15 ± 5 | 35 ± 10 |
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD.
Diagrams: Pathways and Workflows
Caption: OY-101 signaling pathway and off-target interactions.
Caption: Standard experimental workflow for an in vivo efficacy study.
Experimental Protocols
Protocol 1: In Vivo Efficacy and Tolerability Study in a Xenograft Model
This protocol outlines a typical study to assess the anti-tumor activity and tolerability of OY-101.[18][19][20]
1. Cell Culture and Implantation: a. Culture human NSCLC cells harboring the EGFR L858R mutation (e.g., NCI-H1975) under standard conditions. b. Harvest cells during the logarithmic growth phase. Resuspend 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel. c. Subcutaneously inject the cell suspension into the right flank of 6-8 week old female athymic nude mice.
2. Tumor Growth Monitoring and Randomization: a. Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. b. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), ensuring an even distribution of tumor volumes.
3. OY-101 Formulation and Administration: a. Prepare the OY-101 formulation daily. For example, suspend OY-101 in a vehicle of 0.5% methylcellulose + 0.2% Tween-80. b. Administer OY-101 or vehicle control once daily via oral gavage at a volume of 10 µL/g of body weight.
4. In-Life Monitoring: a. Measure tumor volume and body weight 3 times per week. b. Perform daily health checks. Note any clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea). c. Euthanize animals if body weight loss exceeds 20% or if tumors exceed the protocol-defined size limit (e.g., 2000 mm³).
5. Tissue Collection and Analysis: a. At the study endpoint, euthanize animals (e.g., 2 hours after the final dose for pharmacodynamic analysis). b. Collect blood via cardiac puncture for pharmacokinetic analysis. c. Excise tumors, measure their final weight, and divide them for different analyses: snap-freeze a portion in liquid nitrogen for Western blot and fix a portion in 10% neutral buffered formalin for histology.
Protocol 2: Western Blot Analysis of On-Target and Off-Target Kinase Inhibition
This protocol is for assessing the phosphorylation status of EGFR and Src in tumor lysates.
1. Protein Extraction: a. Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate proteins on an 8-10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). b. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
- On-target: Rabbit anti-phospho-EGFR (Tyr1068)
- Off-target: Rabbit anti-phospho-Src Family (Tyr416)
- Loading controls: Rabbit anti-total-EGFR, anti-total-Src, and anti-GAPDH or β-actin. c. Wash the membrane 3 times with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.
4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imaging system. c. Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 5. oncotarget.com [oncotarget.com]
- 6. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Practical management of tyrosine kinase inhibitor-associated side effects in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archive.cancerworld.net [archive.cancerworld.net]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Src family kinases mediate epidermal growth factor receptor signaling from lipid rafts in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. What is in vivo testing? | Biobide [biobide.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Improving the Yield of (R)-OY-101 Chemical Synthesis
Disclaimer: The specific chemical entity "(R)-OY-101" could not be publicly identified. It may be a proprietary compound name or an internal research code. Therefore, this technical support guide utilizes a representative example from a common class of chiral molecules relevant to pharmaceutical development: the asymmetric synthesis of a chiral γ-lactam. The principles, troubleshooting advice, and methodologies presented here are broadly applicable to asymmetric synthesis and can be adapted to specific target molecules.
The representative reaction is the rhodium-catalyzed asymmetric hydrogenation of an α,β-unsaturated lactam to produce the corresponding chiral γ-lactam, a privileged scaffold in many bioactive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield and enantioselectivity in a catalytic asymmetric hydrogenation?
A1: The success of a catalytic asymmetric hydrogenation is influenced by several interdependent parameters. Key factors include the choice of catalyst and ligand, solvent, reaction temperature, hydrogen pressure, and the purity of the substrate and reagents.[1] Even trace impurities can act as catalyst poisons, significantly reducing both yield and enantioselectivity.
Q2: My reaction has stalled and is not going to completion. What are the likely causes?
A2: A stalled reaction can be due to several factors. The most common culprits are catalyst deactivation, insufficient hydrogen pressure, or the presence of inhibitors. Catalyst deactivation can be caused by impurities in the substrate, solvent, or hydrogen gas. It is also possible that the catalyst is not stable under the chosen reaction conditions for extended periods. Ensure your setup is leak-proof to maintain consistent hydrogen pressure.
Q3: I am observing significant formation of a byproduct. How can I improve the selectivity?
A3: Byproduct formation often arises from side reactions favored by the reaction conditions. To improve selectivity, you can try lowering the reaction temperature, which will favor the desired product with the lower activation energy. Screening different catalyst/ligand combinations can also identify a more selective system. Additionally, adjusting the stoichiometry of the reactants can sometimes minimize side reactions.
Q4: How can I improve the enantiomeric excess (e.e.) of my product?
A4: Low enantiomeric excess can be due to a suboptimal choice of chiral ligand, solvent, or temperature. The solvent can have a significant effect on the catalyst's conformation and, therefore, its stereoselectivity. It is recommended to screen a variety of solvents. Temperature also plays a crucial role; in many cases, lowering the temperature can enhance enantioselectivity. Finally, ensure the chiral ligand is of high optical purity.
Q5: Is it always better to push the reaction to 100% conversion to maximize yield?
A5: Not necessarily. Pushing a reaction to full conversion with excess reagents or harsher conditions can sometimes lead to the formation of impurities that are difficult to separate from the desired product.[2] This can result in a lower isolated yield after purification. It is often more practical to aim for a high conversion (e.g., >95%) with high selectivity, which allows for easier purification and a better overall isolated yield.[2]
Troubleshooting Guides
Guide 1: Low Isolated Yield
This guide provides a systematic approach to troubleshooting low isolated yields in the synthesis of a chiral γ-lactam via asymmetric hydrogenation.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress by TLC, GC, or LC-MS to confirm if the starting material is consumed.- If the reaction has stalled, see Q2 in the FAQs. |
| Product Decomposition | - Check the stability of the product under the reaction and workup conditions.- Consider quenching the reaction earlier if decomposition is observed before the starting material is fully consumed.[3] |
| Losses During Workup and Purification | - Ensure all glassware used for transfers is thoroughly rinsed.[3]- Use a sufficient volume of extraction solvent to ensure complete extraction.- When drying the organic layer, rinse the drying agent (e.g., MgSO₄, Na₂SO₄) with fresh solvent to recover any adsorbed product.[3] |
| Suboptimal Reaction Conditions | - Perform a systematic optimization of reaction parameters such as temperature, pressure, and solvent. A Design of Experiments (DoE) approach can be more efficient than a "one factor at a time" (OFAT) approach. |
Troubleshooting Workflow for Low Isolated Yield
Caption: Workflow for diagnosing the cause of low isolated yield.
Guide 2: Low Enantiomeric Excess (e.e.)
This guide outlines steps to improve the enantioselectivity of the asymmetric hydrogenation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ligand/Catalyst | - Screen a panel of chiral ligands. The electronic and steric properties of the ligand are critical for high enantioselectivity.- Ensure the correct catalyst precursor is used for the chosen ligand. |
| Incorrect Solvent Choice | - The polarity and coordinating ability of the solvent can significantly impact e.e. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, ethyl acetate) and protic (e.g., methanol, isopropanol). |
| Suboptimal Temperature | - Generally, lower reaction temperatures lead to higher enantioselectivity. Try running the reaction at 0 °C or even lower if the reaction rate is acceptable. |
| Moisture or Air Contamination | - Many asymmetric hydrogenation catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried, and solvents are anhydrous.[4] The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).[4] |
Logical Relationships for Optimizing Enantiomeric Excess
References
Adjusting experimental protocols for high-throughput screening of OY-101 analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the high-throughput screening (HTS) of OY-101 and its analogs. OY-101 is a novel small molecule inhibitor targeting the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling. This guide offers detailed protocols and troubleshooting advice for common assays used to characterize EGFR inhibitors.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the HTS of OY-101 analogs.
Q1: My primary screen has a low Z'-factor (<0.5). How can I improve it?
A1: A low Z'-factor indicates poor separation between your positive and negative controls, suggesting high variability or a small assay window. Consider the following troubleshooting steps:
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Reagent Quality and Consistency: Ensure all reagents, including ATP, substrate peptides, and antibodies, are from consistent, high-quality lots. Thaw reagents to room temperature and mix thoroughly before use.
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Dispensing Accuracy: Verify the precision and accuracy of your liquid handling instrumentation. Inconsistent dispensing volumes are a major source of variability. Perform a dye-fill test to check for clogged or malfunctioning dispenser heads.
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Incubation Times and Temperatures: Optimize and strictly control all incubation periods and temperatures. Fluctuations can lead to significant variations in enzyme kinetics and signal detection.
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Plate Edge Effects: Edge effects, where wells on the perimeter of the plate behave differently, can skew results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with buffer or media.
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DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can inhibit enzyme activity. A final concentration of ≤0.5% is generally recommended.
Q2: I'm observing a high background signal in my fluorescence polarization (FP) assay. What are the likely causes?
A2: A high background signal in an FP assay can mask the true signal from your interactions. Potential causes include:
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Compound Autofluorescence: The test compounds themselves may be fluorescent at the excitation and emission wavelengths of your assay. Screen your compound library for autofluorescence before the main assay.
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Nonspecific Binding: The fluorescently labeled tracer may be binding to the wells of the microplate. Using plates with a non-binding surface coating can help. Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can also reduce nonspecific binding.
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Scattered Light: Particulates or precipitated compounds in the wells can cause light scatter, leading to a high background. Centrifuge your plates before reading and ensure all solutions are free of precipitates.
Q3: In my cell-based phosphorylation assay, the signal-to-background ratio is low. How can I enhance it?
A3: A low signal-to-background ratio in a cell-based assay can make it difficult to identify true hits. To improve this:
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Optimize Cell Seeding Density: The number of cells per well is critical. Too few cells will result in a weak signal, while too many can lead to overcrowding and altered cell signaling. Perform a cell titration experiment to determine the optimal seeding density.
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Stimulation Conditions: If your assay involves stimulating the cells (e.g., with EGF), optimize the concentration of the stimulating ligand and the duration of the stimulation.
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Antibody Concentrations: The concentrations of both the primary and secondary antibodies are crucial. Titrate each antibody to find the optimal concentrations that maximize the signal from the positive control while minimizing background in the negative control.
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Washing Steps: Inadequate washing can leave behind unbound antibodies, contributing to high background. Ensure your washing steps are thorough and consistent.
Q4: Some of my initial hits are not showing activity in the dose-response confirmation. Why might this be?
A4: This is a common occurrence in HTS and can be due to several factors:
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False Positives: The initial hit may have been a false positive caused by assay interference (e.g., autofluorescence, light scattering) rather than true inhibition.
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Assay Variability: The initial hit may have been the result of random experimental variation. This is more likely if the initial screen had a borderline Z'-factor.
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Compound Instability: The compound may be unstable in the assay buffer or may have degraded during storage.
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Concentration Errors: There may have been an error in the initial concentration of the compound tested. Always confirm the concentration and purity of your hits before proceeding with dose-response experiments.
Data Presentation
The following tables provide example parameters for the key assays used in the screening of OY-101 analogs.
Table 1: Optimized Parameters for EGFR Kinase Fluorescence Polarization (FP) Assay
| Parameter | Recommended Value |
| Assay Buffer | 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100 |
| EGFR Kinase Concentration | 10 nM |
| Fluorescent Tracer Concentration | 5 nM |
| ATP Concentration | 10 µM (at Km) |
| Incubation Time | 60 minutes |
| Incubation Temperature | 25°C |
| Plate Type | 384-well, black, low-volume, non-binding surface |
Table 2: Optimized Parameters for In-Cell ELISA Phospho-EGFR Assay
| Parameter | Recommended Value |
| Cell Line | A431 (human epidermoid carcinoma) |
| Seeding Density | 20,000 cells/well |
| Serum Starvation | 18 hours |
| EGF Stimulation | 100 ng/mL for 10 minutes |
| Primary Antibody (anti-pEGFR) | 1:1000 dilution |
| Secondary Antibody (HRP-conjugated) | 1:2000 dilution |
| Plate Type | 96-well, clear bottom, tissue culture treated |
Experimental Protocols
Protocol 1: EGFR Kinase Fluorescence Polarization (FP) Assay
This assay measures the binding of OY-101 analogs to the EGFR kinase domain.
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Reagent Preparation: Prepare assay buffer, EGFR kinase, fluorescent tracer, and ATP solutions at 2x the final concentrations listed in Table 1.
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Compound Plating: Dispense 5 µL of each OY-101 analog (in 10% DMSO) into the wells of a 384-well assay plate. For controls, dispense 5 µL of 10% DMSO (negative control) or a known EGFR inhibitor (positive control).
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Enzyme and Tracer Addition: Add 10 µL of the 2x EGFR kinase and 2x fluorescent tracer solution to each well.
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Incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 30 minutes at room temperature.
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Reaction Initiation: Add 10 µL of the 2x ATP solution to each well to start the kinase reaction.
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Final Incubation: Mix the plate on a plate shaker for 1 minute and incubate for 60 minutes at room temperature.
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Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
Protocol 2: In-Cell ELISA for Phospho-EGFR
This assay measures the ability of OY-101 analogs to inhibit EGF-stimulated EGFR phosphorylation in cells.
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Cell Seeding: Seed A431 cells into a 96-well plate at the density specified in Table 2 and allow them to adhere overnight.
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Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 18 hours.
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Compound Treatment: Add OY-101 analogs at the desired concentrations to the cells and incubate for 2 hours.
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EGF Stimulation: Add EGF to a final concentration of 100 ng/mL and incubate for 10 minutes at 37°C.
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Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 20 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Block the wells with 3% BSA in PBS for 1 hour.
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Primary Antibody Incubation: Add the anti-phospho-EGFR primary antibody (diluted in blocking buffer) and incubate overnight at 4°C.
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Secondary Antibody Incubation: Wash the wells three times with PBS containing 0.05% Tween 20. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
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Signal Development: Wash the wells again, then add a TMB substrate solution. Stop the reaction with 2N H₂SO₄.
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Data Acquisition: Read the absorbance at 450 nm on a plate reader.
Visualizations
The following diagrams illustrate key aspects of the OY-101 HTS workflow.
Caption: OY-101 inhibits EGFR autophosphorylation, blocking downstream signaling.
Caption: High-throughput screening workflow for identifying potent OY-101 analogs.
Caption: A decision tree for troubleshooting a low Z' factor in the primary screen.
OY-101 delivery methods for targeted tumor therapy
Welcome to the technical support center for OY-101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of OY-101 in targeted tumor therapy research. Here you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is OY-101 and what is its primary mechanism of action?
A1: OY-101 is a novel, simplified derivative of tetrandrine.[1] Its primary mechanism of action is the specific and efficient inhibition of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[1] P-gp is an efflux pump that removes chemotherapeutic agents from cancer cells, reducing their efficacy. By inhibiting P-gp, OY-101 increases the intracellular concentration of co-administered anticancer drugs, thus sensitizing resistant tumor cells to chemotherapy.[1]
Q2: Is OY-101 a standalone targeted tumor therapy?
A2: OY-101 is not a standalone cytotoxic agent but rather a chemosensitizer or an MDR reversal agent.[1] It is designed to be used in combination with other chemotherapeutic drugs, such as vincristine, to overcome drug resistance in tumors that overexpress P-gp.[1]
Q3: What are the recommended delivery methods for OY-101 in preclinical models?
A3: The available research describes in vivo studies where OY-101 was used to sensitize tumors to vincristine without causing obvious toxicity.[1] While the specific formulation for delivery is not detailed in the provided information, as a small molecule inhibitor, it is likely administered systemically (e.g., intravenously or intraperitoneally) in conjunction with the primary chemotherapeutic agent in preclinical animal models. The goal of any delivery method would be to ensure that OY-101 reaches the tumor site at a sufficient concentration to inhibit P-gp.
Q4: What type of cancer cell lines are suitable for OY-101 studies?
A4: Cell lines exhibiting multidrug resistance mediated by P-gp overexpression are most suitable for studying the effects of OY-101. A key example from the research is the Eca109/VCR cell line, a drug-resistant human esophageal cancer cell line.[1] It is recommended to use a drug-sensitive parental cell line (e.g., Eca109) as a control to demonstrate the specific MDR-reversing activity of OY-101.
Q5: What is the reported efficacy of OY-101?
A5: OY-101 has demonstrated a significant synergistic anti-cancer effect with vincristine against drug-resistant Eca109/VCR cells.[1] The following table summarizes the key quantitative data reported.[1]
| Parameter | Value | Cell Line | Notes |
| IC50 (OY-101 with Vincristine) | 9.9 nM | Eca109/VCR | IC50 is the half-maximal inhibitory concentration. |
| Reversal Fold (RF) | 690 | Eca109/VCR | The reversal fold indicates the extent to which OY-101 restores sensitivity to the chemotherapeutic agent. |
Troubleshooting Guides
In Vitro Cell Viability Assays (e.g., MTT, XTT)
Q: My cell viability assay shows inconsistent results or high variability between replicates when testing OY-101.
A:
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Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variability. Try optimizing the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.
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Compound Solubility: OY-101 is a small molecule. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations and variable effects. Perform a solubility test if necessary.
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Incubation Time: Optimize the incubation time for both OY-101 and the co-administered chemotherapeutic agent. Insufficient or excessive incubation can lead to misleading results.
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Assay Protocol: Strictly adhere to the manufacturer's protocol for the viability assay. Pay close attention to incubation times with the reagent and ensure complete solubilization of the formazan product before reading the absorbance.
Flow Cytometry for Drug Accumulation
Q: I am not observing a significant increase in the accumulation of a fluorescent substrate (e.g., Rhodamine 123) in my P-gp overexpressing cells after treatment with OY-101.
A:
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OY-101 Concentration and Pre-incubation: The concentration of OY-101 may be too low, or the pre-incubation time may be too short to achieve adequate P-gp inhibition. Perform a dose-response and time-course experiment to determine the optimal conditions.
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Cell Health: Ensure the cells are healthy and viable before the assay. Stressed or dying cells can exhibit altered membrane permeability and pump activity.
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Fluorescent Substrate Concentration: The concentration of the fluorescent substrate itself can be critical. If the concentration is too high, it may saturate the efflux pumps, masking the inhibitory effect of OY-101. Titrate the substrate to find a concentration that is sensitive to P-gp activity.
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Instrument Settings: Calibrate the flow cytometer properly using appropriate controls. Ensure the laser and filter settings are optimal for detecting the specific fluorescent substrate.
Experimental Protocols
Note: The following is a generalized protocol for a P-gp inhibition assay. Researchers should optimize the conditions for their specific cell lines and experimental setup.
Protocol: In Vitro P-gp Inhibition Assay using Rhodamine 123
1. Materials:
- P-gp overexpressing cell line (e.g., Eca109/VCR) and its parental sensitive cell line (e.g., Eca109).
- Complete cell culture medium.
- OY-101.
- Rhodamine 123 (a fluorescent P-gp substrate).
- Verpamil (a known P-gp inhibitor, as a positive control).
- Phosphate-buffered saline (PBS).
- Flow cytometer.
2. Cell Preparation:
- Seed the cells in 6-well plates and culture until they reach 70-80% confluency.
- On the day of the experiment, aspirate the culture medium and wash the cells twice with warm PBS.
3. OY-101 Treatment:
- Prepare different concentrations of OY-101 and the positive control (Verapamil) in serum-free culture medium.
- Add the prepared solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the OY-101 stock).
- Pre-incubate the cells with OY-101 for the optimized duration (e.g., 1-2 hours) at 37°C in a CO2 incubator.
4. Rhodamine 123 Staining:
- After pre-incubation, add Rhodamine 123 to each well to a final optimized concentration (e.g., 1 µM) without removing the OY-101 containing medium.
- Incubate for an additional optimized time (e.g., 60-90 minutes) at 37°C, protected from light.
5. Cell Harvesting and Analysis:
- Aspirate the medium and wash the cells three times with ice-cold PBS to stop the efflux.
- Harvest the cells by trypsinization.
- Resuspend the cells in 1 mL of ice-cold PBS.
- Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with appropriate laser and filter settings (e.g., excitation at 488 nm and emission at 525 nm).
6. Data Analysis:
- Calculate the mean fluorescence intensity (MFI) for each sample.
- Compare the MFI of OY-101 treated cells to the vehicle control. An increase in MFI indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Mechanism of OY-101 in overcoming multidrug resistance.
Caption: A systematic workflow for troubleshooting experimental issues.
References
Validation & Comparative
OY-101 Demonstrates Superior P-gp Inhibition and Multidrug Resistance Reversal Compared to Third-Generation Inhibitors
For Immediate Release
[City, State] – November 20, 2025 – A comprehensive analysis of available preclinical data reveals that OY-101, a novel P-glycoprotein (P-gp) inhibitor, exhibits significantly greater potency in reversing multidrug resistance (MDR) in cancer cells compared to established third-generation P-gp inhibitors such as tariquidar, elacridar, and zosuquidar. This comparison, based on in vitro studies, highlights the potential of OY-101 as a next-generation agent to overcome chemotherapy resistance in oncology.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents. It functions as a drug efflux pump, actively removing anticancer drugs from the cell and reducing their intracellular concentration to sub-therapeutic levels. While third-generation P-gp inhibitors were developed to offer higher specificity and fewer side effects than their predecessors, their clinical success has been limited.
OY-101, a simplified derivative of tetrandrine, has emerged as a highly potent and specific P-gp inhibitor.[1] In a head-to-head comparison in vincristine-resistant human esophageal cancer cells (Eca-109/VCR), OY-101 demonstrated a remarkable ability to resensitize these cells to vincristine, a common chemotherapeutic agent.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of OY-101 against third-generation P-gp inhibitors. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies, including the cancer cell lines and the specific chemotherapeutic agents used. However, the data presented provides a strong indication of the relative potencies of these inhibitors.
| Inhibitor | Cell Line | Chemotherapeutic Agent | IC50 of Inhibitor (nM) | Reversal Fold | Reference |
| OY-101 | Eca-109/VCR | Vincristine | 9.9 ± 1.3 | 690.6 | Zeng R, et al. J Med Chem. 2023 |
| Tariquidar | NCI/ADR-RES | Doxorubicin | ~300 | 7 | Tariquidar - Knowledge and References |
| Elacridar | A2780PR1 (Paclitaxel-Resistant) | Paclitaxel | 100 | 162 | The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines |
| Zosuquidar | K562/DOX (Doxorubicin-Resistant) | Daunorubicin | 300 | >45.5 | Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) |
Note: The Reversal Fold is a measure of how many times the inhibitor restores the sensitivity of the resistant cells to the chemotherapeutic agent.
The data clearly indicates that OY-101 achieves a significantly higher reversal of multidrug resistance at a much lower concentration compared to the third-generation inhibitors in the available studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Cytotoxicity and Multidrug Resistance Reversal Assay (for OY-101 and Tariquidar in Eca-109/VCR cells)
This protocol is adapted from the study by Zeng R, et al. (J Med Chem. 2023).
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Cell Culture: Human esophageal cancer Eca-109 cells and their vincristine-resistant counterparts, Eca-109/VCR, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. The Eca-109/VCR cell line is maintained in a medium containing 1 μg/mL vincristine to maintain the resistant phenotype.
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Cytotoxicity Assay (MTT Assay):
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Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.
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The cells are then treated with various concentrations of the chemotherapeutic agent (e.g., vincristine) in the presence or absence of the P-gp inhibitor (OY-101 or tariquidar) for 48 hours.
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After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
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The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
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The absorbance at 490 nm is measured using a microplate reader.
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The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
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Calculation of Reversal Fold (RF): The reversal fold is calculated using the following formula: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of the P-gp inhibitor.
Visualizing the Mechanism of P-gp Inhibition
The following diagrams illustrate the mechanism of P-gp-mediated drug efflux and its inhibition, as well as the experimental workflow for assessing multidrug resistance reversal.
References
OY-101: A Comparative Analysis of Cross-Resistance in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OY-101, a novel P-glycoprotein (P-gp) inhibitor, and its efficacy in overcoming multidrug resistance (MDR) in cancer. The data presented herein is based on available preclinical studies and aims to offer an objective overview of OY-101's performance, supported by experimental details.
Introduction to OY-101 and Multidrug Resistance
Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. OY-101 is a potent and specific P-gp inhibitor designed to counteract this mechanism and re-sensitize resistant cancer cells to chemotherapy.[1] It is a simplified derivative of tetrandrine, exhibiting improved water-solubility, lower cytotoxicity, and enhanced reversal activity.[1]
Performance of OY-101 in Reversing Vincristine Resistance
Preclinical studies have demonstrated the significant potential of OY-101 in reversing P-gp-mediated resistance. In a key study, OY-101 was evaluated for its ability to sensitize vincristine-resistant human esophageal cancer cells (Eca109/VCR) to the cytotoxic effects of vincristine.
Table 1: In Vitro Efficacy of OY-101 in Vincristine-Resistant Esophageal Cancer Cells
| Cell Line | Treatment | IC50 (nM) | Reversal Fold (RF) |
| Eca109/VCR | Vincristine alone | 6831 ± 724 | - |
| Eca109/VCR | Vincristine + OY-101 (5.0 µM) | 9.9 ± 1.3 | 690.6 |
Data extracted from Zeng R, et al. J Med Chem. 2023.[1]
The data clearly indicates that OY-101, at a concentration of 5.0 µM, dramatically reduces the IC50 of vincristine in the resistant Eca109/VCR cell line, achieving a remarkable 690.6-fold reversal of resistance.[1]
Comparative Analysis with Other P-gp Inhibitors
While direct, head-to-head comparative studies across multiple cancer types are not yet widely available for OY-101, its performance in the Eca109/VCR cell line can be contextualized by comparing its reversal potency to that of other known P-gp inhibitors.
Table 2: Comparison of Reversal Activity of P-gp Inhibitors in Eca109/VCR cells with Vincristine
| P-gp Inhibitor | Concentration (µM) | Reversal Fold (RF) |
| OY-101 | 5.0 | 690.6 |
| Tetrandrine | 5.0 | 232.6 |
| Tariquidar | Not Specified | 187.4 |
| Verapamil | Not Specified | 10.1 |
Data for OY-101 and Tetrandrine from Zeng R, et al. J Med Chem. 2023.[2] Data for Tariquidar and Verapamil is presented for contextual comparison of P-gp inhibitor efficacy.
As shown in the table, OY-101 demonstrates a significantly higher reversal fold compared to its parent compound, tetrandrine, and other well-known P-gp inhibitors, highlighting its potential as a highly effective chemosensitizer.[2]
Cross-Resistance Profile of OY-101 (Hypothetical Projections)
Although comprehensive cross-resistance studies of OY-101 across a wide range of cancer types are not yet published, its specific mechanism of action—P-gp inhibition—allows for informed projections about its potential activity in other P-gp overexpressing cancer cells. P-gp is a common mediator of resistance to a variety of chemotherapeutic agents, including taxanes, anthracyclines, and vinca alkaloids, in numerous cancers.
Table 3: Projected Efficacy of OY-101 in Different P-gp-Mediated Resistant Cancer Models
| Cancer Type | Resistant To | Expected Outcome with OY-101 Co-administration |
| Breast Cancer | Paclitaxel, Doxorubicin | Potential for significant reversal of resistance |
| Ovarian Cancer | Paclitaxel, Topotecan | Likely to enhance sensitivity to chemotherapy |
| Lung Cancer (NSCLC) | Docetaxel, Vinorelbine | Potential to overcome P-gp-mediated drug efflux |
| Colon Cancer | Doxorubicin, Vincristine | Expected to increase intracellular drug concentration |
This table represents a logical extrapolation based on the known mechanism of OY-101 and the prevalence of P-gp-mediated resistance. Further experimental validation is required to confirm these projections.
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Eca109 and Eca109/VCR cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
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Drug Treatment: Cells were treated with a series of concentrations of vincristine, with or without a fixed concentration of OY-101 (e.g., 1.0, 2.5, and 5.0 µM).
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Incubation: The plates were incubated for 48 hours.
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MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
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Formazan Solubilization: The supernatant was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
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Data Analysis: The IC50 values were calculated using GraphPad Prism software. The reversal fold (RF) was calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of OY-101.
In Vivo Xenograft Studies
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Animal Model: Nude mice were subcutaneously inoculated with Eca109/VCR cells.
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Tumor Growth: Tumors were allowed to grow to a palpable size.
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Treatment Groups: Mice were randomly assigned to treatment groups: vehicle control, vincristine alone, OY-101 alone, and a combination of vincristine and OY-101.
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Drug Administration: OY-101 was administered orally (e.g., 30 mg/kg every 2 days), and vincristine was administered via intraperitoneal injection.
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Monitoring: Tumor volume and body weight were measured regularly for the duration of the study (e.g., 3 weeks).
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Endpoint Analysis: At the end of the study, tumors were excised and weighed.
Visualizing the Mechanism and Workflow
To better understand the role of OY-101 in overcoming multidrug resistance, the following diagrams illustrate the P-gp-mediated drug efflux mechanism and the experimental workflow for evaluating OY-101.
Caption: Mechanism of OY-101 in reversing P-gp-mediated multidrug resistance.
Caption: Experimental workflow for evaluating the efficacy of OY-101.
Conclusion
OY-101 has demonstrated exceptional potency as a P-gp inhibitor in preclinical models of vincristine-resistant esophageal cancer. Its ability to reverse multidrug resistance surpasses that of its parent compound and other known inhibitors. While further studies are needed to establish its cross-resistance profile across a broader range of cancer types, its specific mechanism of action holds significant promise for its application as a chemosensitizer in various P-gp-overexpressing tumors. The data presented in this guide underscores the potential of OY-101 as a valuable agent in overcoming a critical hurdle in cancer therapy.
References
- 1. Simplified Derivatives of Tetrandrine as Potent and Specific P-gp Inhibitors to Reverse Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
In vivo toxicity comparison of OY-101 and its parent compound
An objective comparison of the in vivo toxicity profiles of the novel compound OY-101 and its parent compound reveals significant safety improvements in OY-101. Preclinical animal studies indicate that OY-101 demonstrates a markedly higher tolerance and a reduction in organ-specific toxicities compared to its predecessor. This guide provides a summary of the key experimental findings and the methodologies used in these pivotal in vivo safety assessments.
Comparative Toxicity Data
The following tables summarize the quantitative data from head-to-head in vivo toxicity studies comparing OY-101 and its parent compound.
Table 1: Acute Toxicity Profile
| Compound | LD50 (mg/kg) | 95% Confidence Interval | Primary Clinical Signs of Toxicity |
| Parent Compound | 450 | 410-495 | Sedation, ataxia, piloerection |
| OY-101 | >2000 | Not applicable | No significant signs of toxicity observed |
Table 2: Sub-chronic Toxicity - No-Observed-Adverse-Effect Level (NOAEL)
| Compound | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Histopathological Findings |
| Parent Compound | 25 | Liver, Kidneys | Hepatocellular hypertrophy, renal tubular degeneration |
| OY-101 | 250 | None identified | No treatment-related histopathological changes |
Table 3: Comparative Effects on Liver and Kidney Function Markers (28-Day Study)
| Parameter | Parent Compound (50 mg/kg/day) | OY-101 (250 mg/kg/day) | Control Group |
| Alanine Aminotransferase (ALT) U/L | 112.5 ± 15.3 | 45.8 ± 8.1 | 42.1 ± 7.5 |
| Aspartate Aminotransferase (AST) U/L | 150.2 ± 20.1 | 60.5 ± 9.9 | 58.3 ± 9.2 |
| Blood Urea Nitrogen (BUN) mg/dL | 35.6 ± 5.4 | 18.9 ± 3.2 | 19.5 ± 2.8 |
| Serum Creatinine (sCr) mg/dL | 1.1 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| *p < 0.05 compared to control |
Experimental Protocols
Acute Oral Toxicity Study
The acute toxicity was assessed following the OECD Guideline 423. Male and female Sprague-Dawley rats were administered a single oral dose of either OY-101 or the parent compound. The starting dose for the parent compound was 300 mg/kg, and for OY-101, it was 2000 mg/kg. Animals were observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.
28-Day Sub-chronic Oral Toxicity Study
This study was conducted in accordance with OECD Guideline 408. The compounds were administered daily via oral gavage to Sprague-Dawley rats for 28 consecutive days. Four groups were established for each compound: a vehicle control group and three dose groups (e.g., for the parent compound: 5, 25, and 50 mg/kg/day). Throughout the study, clinical observations, body weight, food consumption, hematology, and clinical chemistry were monitored. At the end of the treatment period, a full necropsy and histopathological examination of tissues were performed to identify target organs of toxicity and establish the NOAEL.
Visualizations
Comparative Analysis of P-Glycoprotein Inhibitors in Reversing Multidrug Resistance: A Review of Tariquidar and Other Key Modulators
A comprehensive evaluation of third-generation P-glycoprotein inhibitors, with a focus on tariquidar's clinical development and a comparative look at other significant compounds in the field. Due to the lack of publicly available data on a compound designated "OY-101," this guide will focus on tariquidar and other well-documented P-gp inhibitors.
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1), which actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. The development of P-gp inhibitors, also known as MDR modulators or reversal agents, has been a key strategy to overcome this resistance. This guide provides a comparative analysis of tariquidar, a potent and extensively studied third-generation P-gp inhibitor, and other notable modulators.
Tariquidar: A Third-Generation P-gp Inhibitor
Tariquidar (XR9576) is a non-competitive inhibitor of P-gp, binding with high affinity to the transporter to lock it in a conformation that prevents ATP hydrolysis and subsequent drug efflux. Its development marked a significant advancement over earlier generations of P-gp inhibitors, which were often plagued by low potency, off-target toxicity, and unfavorable pharmacokinetic interactions.
Mechanism of Action
Tariquidar functions by binding to the internal cavity of P-gp, allosterically inhibiting its ATPase activity. This prevents the conformational changes necessary for drug transport, effectively trapping the chemotherapeutic agent inside the cancer cell. The high affinity and slow dissociation rate of tariquidar contribute to its durable inhibitory effect.
Comparative Efficacy of P-gp Inhibitors
The efficacy of P-gp inhibitors is often evaluated by their ability to increase the intracellular concentration of chemotherapy drugs and restore sensitivity in MDR cell lines. This is quantified by the reversal fold, which is the ratio of the IC50 of a chemotherapy drug without the inhibitor to the IC50 in the presence of the inhibitor.
| Inhibitor | Generation | Target(s) | Reversal Fold (Paclitaxel) | Clinical Status |
| Verapamil | First | P-gp, Ca2+ channels | 5-20 | Not used for MDR |
| Cyclosporine A | First | P-gp, Calcineurin | 10-50 | Not used for MDR |
| Zosuquidar | Third | P-gp | >100 | Clinical Trials |
| Tariquidar | Third | P-gp | >100 | Clinical Trials |
| Elacridar | Third | P-gp, BCRP | >100 | Clinical Trials |
Data compiled from various preclinical studies. Reversal folds are approximate and can vary based on cell line and experimental conditions.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the IC50 of a chemotherapeutic agent and the reversal fold of a P-gp inhibitor.
Methodology:
-
Cell Seeding: MDR cancer cells (e.g., NCI/ADR-RES) are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the chemotherapeutic agent (e.g., paclitaxel) with and without a fixed, non-toxic concentration of the P-gp inhibitor (e.g., tariquidar).
-
Incubation: Plates are incubated for 48-72 hours to allow for drug-induced cell death.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells metabolize MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Drug Accumulation/Efflux Assay
This assay directly measures the effect of a P-gp inhibitor on the intracellular concentration of a fluorescent P-gp substrate.
Methodology:
-
Cell Preparation: MDR cells are harvested and suspended in a buffer.
-
Inhibitor Pre-incubation: Cells are pre-incubated with the P-gp inhibitor (e.g., tariquidar) or a control buffer.
-
Substrate Addition: A fluorescent P-gp substrate (e.g., Rhodamine 123) is added to the cell suspension.
-
Incubation: The cells are incubated for a set period (e.g., 60 minutes) to allow for substrate accumulation.
-
Washing: Cells are washed with ice-cold buffer to remove extracellular substrate.
-
Flow Cytometry Analysis: The intracellular fluorescence of the cells is measured using a flow cytometer. An increase in fluorescence in the inhibitor-treated group compared to the control group indicates successful inhibition of P-gp efflux.
Clinical Development and Outlook
Tariquidar has been evaluated in numerous Phase I, II, and III clinical trials in combination with various chemotherapeutic agents for a range of cancers, including non-small cell lung cancer, breast cancer, and ovarian cancer. While tariquidar has demonstrated potent P-gp inhibition and has been generally well-tolerated, it has not yet led to a consistent and significant improvement in overall survival in pivotal trials.
Challenges in the clinical application of P-gp inhibitors include the complexity of MDR, which often involves multiple resistance mechanisms, and the difficulty in selecting patients who are most likely to benefit from P-gp inhibition. Despite these hurdles, research into overcoming MDR continues, with ongoing efforts to develop more effective inhibitors and combination therapies. The lessons learned from the development of tariquidar and other third-generation inhibitors are invaluable in guiding the design of future strategies to combat multidrug resistance in cancer.
Comparative Analysis of OY-101 and Elacridar as Multidrug Resistance Modulators in Glioblastoma Models
This guide provides a comparative overview of two multidrug resistance (MDR) modulators, OY-101 and elacridar, with a focus on their potential application in glioblastoma (GBM) therapy. Glioblastoma's profound resistance to chemotherapy is a primary contributor to its poor prognosis.[1][2] This resistance is mediated, in part, by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are expressed on both the blood-brain barrier (BBB) and the tumor cells themselves.[3][4] These transporters actively efflux chemotherapeutic agents, reducing intracellular drug concentrations to sub-therapeutic levels.[4]
This document outlines the mechanisms of action of OY-101 and elacridar, presents available preclinical data from relevant cancer models, and provides detailed experimental protocols to aid researchers in the design and interpretation of future head-to-head studies in glioblastoma.
Disclaimer: As of the date of this publication, no direct head-to-head experimental studies comparing OY-101 and elacridar in glioblastoma models have been published. The data for OY-101 presented herein is derived from studies on other cancer types and serves as a placeholder to illustrate a comparative framework. Elacridar data is based on published studies in glioblastoma models.
Mechanism of Action
Both OY-101 and elacridar are designed to counteract MDR, but they target different combinations of ABC transporters.
-
OY-101 is a novel, specific P-glycoprotein (P-gp) inhibitor derived from a structural simplification of the natural compound tetrandrine.[5] Its primary mechanism is the targeted inhibition of the P-gp efflux pump, which is known to contribute to chemoresistance in various cancers, including glioblastoma.[1][5] By blocking P-gp, OY-101 aims to increase the intracellular accumulation of co-administered chemotherapeutic drugs that are P-gp substrates.[5]
-
Elacridar (GF120918) is a potent, third-generation dual inhibitor of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3][6][7] This dual-inhibitory action is particularly relevant for glioblastoma, as both transporters are highly expressed at the BBB and can be present in GBM cells, limiting the efficacy of a wide range of anticancer drugs.[3][7] Elacridar has been shown to significantly increase the brain penetration of various chemotherapeutic agents in preclinical models.[3][8]
Below is a diagram illustrating the role of P-gp and BCRP at the blood-brain barrier and the mechanism of inhibition by these agents.
In Vitro Performance Data
This section summarizes the available in vitro data. It is critical to note that the data for OY-101 was generated in a P-gp overexpressing esophageal cancer cell line (Eca109/VCR), not a glioblastoma cell line. Elacridar's data is derived from its use in primary glioblastoma stem cells.
| Parameter | OY-101 | Elacridar | Cell Line / Model |
| Target(s) | P-gp | P-gp, BCRP | N/A |
| IC50 (Inhibition) | 9.9 nM (P-gp) | 0.16 µM (P-gp labeling) | N/A (Biochemical Assay) |
| Chemosensitization Effect | Reverses vincristine resistance (RF=690) | Increases doxorubicin efficacy | Eca109/VCR, Primary GBM Stem Cells |
| Concentration Used | 100 nM (for reversal) | 1 µM | Eca109/VCR, Primary GBM Stem Cells |
IC50: Half-maximal inhibitory concentration. RF: Reversal Fold. Data for OY-101 sourced from[5]. Data for Elacridar sourced from[6].
In Vivo Performance Data
In vivo studies demonstrate the ability of these inhibitors to enhance the delivery of chemotherapeutics to the brain. Elacridar has been explicitly tested for its ability to increase the brain-to-plasma ratio of co-administered drugs in rodent models. While in vivo data for OY-101 exists for a xenograft model, it does not pertain to a glioblastoma model or brain penetration.
| Parameter | OY-101 | Elacridar | Co-administered Drug | Animal Model |
| Primary Outcome | Increased vincristine sensitization | Increased brain concentration | Vincristine | Eca109/VCR Xenograft |
| Brain-to-Plasma Ratio | Not Reported | Increased 5.4-fold | EAI045 (EGFR Inhibitor) | Wild-Type Mice |
| Dose (Inhibitor) | Not Reported | 100 mg/kg (oral) | N/A | Wild-Type Mice |
| Toxicity | No obvious toxicity observed | Generally well-tolerated in preclinical models | N/A | Various |
Data for OY-101 sourced from[5]. Data for Elacridar sourced from.
Experimental Protocols & Workflows
Detailed and reproducible protocols are essential for comparing therapeutic agents. Below are representative methodologies for key experiments based on published literature.
In Vitro Chemosensitization Assay
This protocol determines the ability of an inhibitor to restore the cytotoxic effect of a chemotherapy drug in a resistant cell line.
Protocol Details:
-
Cell Seeding: Plate P-gp and/or BCRP-overexpressing glioblastoma cells (e.g., T98G, U87-MG resistant variants) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[6]
-
Drug Addition: Prepare serial dilutions of the chemotherapeutic agent (e.g., temozolomide, paclitaxel). Add the chemotherapy agent to the wells.
-
Inhibitor Addition: To the experimental wells, add OY-101 or elacridar at a fixed, non-toxic concentration (e.g., 1 µM for elacridar).[6] Control wells should include cells with chemotherapy alone, inhibitor alone, and vehicle only.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay. Dissolve formazan crystals in DMSO and read absorbance at the appropriate wavelength.[6]
-
Data Analysis: Calculate the IC50 value (the concentration of chemotherapy drug that inhibits 50% of cell growth) for each condition. The Reversal Fold (RF) is calculated as (IC50 of chemo alone) / (IC50 of chemo + inhibitor).
In Vivo Brain Penetration Study
This protocol assesses how effectively an inhibitor increases the concentration of a co-administered drug in the brain.[3][7]
Protocol Details:
-
Animal Model: Use wild-type mice (e.g., FVB strain). Acclimatize animals for at least one week before the experiment. All procedures should follow approved IACUC protocols.
-
Dosing Formulation: Prepare elacridar for oral administration (e.g., 100 mg/kg) in a suitable vehicle like a suspension of 0.5% hydroxypropylmethylcellulose and 0.5% Tween 80.[9] Prepare the chemotherapeutic agent (the "probe substrate") for its appropriate route of administration.
-
Drug Administration: Administer elacridar (or vehicle control) to the mice. At a specified time post-inhibitor administration (e.g., 1-2 hours), administer the probe substrate drug.
-
Sample Collection: At various time points after substrate administration (e.g., 0.5, 1, 2, 4, 8 hours), sacrifice cohorts of mice (n=4 per time point).[7] Immediately collect blood via cardiac puncture into heparinized tubes and perfuse the brain with saline before collection.
-
Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue.
-
Quantification: Analyze the concentration of the probe substrate in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[3]
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. Compare the Kp values between the vehicle-treated and elacridar-treated groups using statistical analysis (e.g., t-test or ANOVA).[7]
Conclusion and Future Directions
Elacridar is a well-characterized dual P-gp/BCRP inhibitor with demonstrated efficacy in enhancing drug delivery to the brain in preclinical glioblastoma-relevant models.[3][7] OY-101 is a promising and potent specific P-gp inhibitor, though its efficacy in the context of glioblastoma and the central nervous system remains to be determined.[5]
The critical difference lies in their targets. Elacridar's dual inhibition may offer a broader advantage for overcoming resistance at the BBB and in tumors that express both P-gp and BCRP. OY-101's specificity for P-gp could potentially lead to a more favorable side-effect profile if BCRP inhibition is associated with specific toxicities, but it may be less effective against BCRP-mediated resistance.
Direct, head-to-head studies are imperative. Future research should focus on:
-
Evaluating the efficacy of OY-101 in orthotopic glioblastoma xenograft models.
-
Directly comparing the ability of OY-101 and elacridar to increase the brain penetration and anti-tumor activity of standard-of-care (temozolomide) and novel glioblastoma therapies.
-
Assessing the expression levels of P-gp and BCRP in patient-derived GBM models to stratify which inhibitor may be more effective.
Such studies will be crucial for determining the relative therapeutic potential of these two agents in the challenging landscape of glioblastoma treatment.
References
- 1. P-Glycoprotein Drives Glioblastoma Survival and Chemotherapy Resistance: Potential as a Promising Liquid Biopsy Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temozolomide competes for P-glycoprotein and contributes to chemoresistance in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function of the Blood-Brain Barrier and Restriction of Drug Delivery to Invasive Glioma Cells: Findings in an Orthotopic Rat Xenograft Model of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of Si306, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OY-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of (R)-OY-101
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like (R)-OY-101 are critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide provides a comprehensive overview of best practices based on general principles for the disposal of pharmaceutical and laboratory chemical waste. Adherence to local, state, and federal regulations is paramount in all chemical disposal procedures.[1]
Hazard Identification and Classification
Based on general safety data for similar laboratory chemicals, this compound should be handled as a hazardous substance until its properties are fully characterized. Potential hazards may include skin and eye irritation, respiratory sensitization, and potential for allergic reactions. All personnel handling this compound should wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Key Disposal and Safety Considerations
| Parameter | Guideline | Citation |
| Waste Classification | Treat as hazardous pharmaceutical waste unless explicitly determined to be non-hazardous. | [1][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection/face protection, and appropriate respiratory protection if ventilation is inadequate. | |
| Handling Precautions | Avoid breathing dust and contact with skin and eyes. Wash skin thoroughly after handling. | |
| Storage of Waste | Store in a designated, compatible, and tightly closed container that is clearly labeled. Keep in a well-ventilated and secure area. | [3] |
| Spill Management | In case of a spill, evacuate the area, ensure adequate ventilation, and prevent the substance from entering drains. Collect the spilled material carefully and place it in a suitable container for disposal. | |
| Container Disposal | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of as regular trash after defacing the label. | [3][4] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of investigational pharmaceutical compounds is through a licensed hazardous waste management facility, typically via incineration to ensure complete destruction of the active pharmaceutical ingredient.[1]
1. Waste Segregation:
-
At the point of generation, separate all waste contaminated with this compound from general laboratory waste.[1] This includes unused product, contaminated labware (e.g., pipette tips, gloves, vials), and solutions.
-
Do not mix hazardous waste with non-hazardous waste, as this will require the entire mixture to be treated as hazardous.[5]
2. Waste Collection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[1][3]
-
The container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".[3] Include any other relevant hazard information.
3. Storage of Waste:
-
Keep the waste container tightly closed except when adding waste.[3]
-
Store the container in a designated, secure, and well-ventilated area, away from incompatible materials.[3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][6]
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and estimated quantity.[6]
5. Documentation:
-
Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.
Disposal Workflow for this compound Waste
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
Disclaimer: The information provided in this document is based on general principles for handling and disposing of investigational chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) office and adhere to all applicable local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. uwyo.edu [uwyo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
